Scandium chloride hexahydrate
Description
Significance in Contemporary Inorganic Chemistry Research
Scandium(III) chloride hexahydrate is significant in modern inorganic chemistry due to its role as a Lewis acid and its applications in materials science. Its high solubility in water makes it a convenient starting material for the synthesis of various scandium compounds. attelements.comchemimpex.com
The compound's utility in materials science is extensive. It is used in the production of high-performance materials such as aluminum-scandium alloys, which are valued in the aerospace industry for their strength and low weight. chemimpex.com Furthermore, it is a precursor for scandium oxide (Sc₂O₃), a crucial component in the fabrication of solid oxide fuel cells and high-performance electronic ceramics. chemimpex.com The compound also plays a role in the development of solid-state lasers and phosphors by enhancing their efficiency. chemimpex.com
In the realm of catalysis, Scandium(III) chloride hexahydrate functions as a Lewis acid catalyst in various organic reactions. Its catalytic activity is leveraged in processes like Friedel-Crafts alkylation and Diels-Alder cycloadditions.
Table 1: Key Physical and Chemical Properties of Scandium(III) Chloride Hexahydrate
| Property | Value |
|---|---|
| Chemical Formula | ScCl₃·6H₂O nih.gov |
| Molecular Weight | 259.41 g/mol sigmaaldrich.com |
| Appearance | White crystalline solid attelements.comchemeurope.com |
| Melting Point | 63-66 °C sigmaaldrich.com |
| Solubility | Highly soluble in water wikipedia.org |
| Crystal Structure | The hydrated salt contains the complex ion trans-[ScCl₂(H₂O)₄]⁺ wikipedia.org |
Role as a Key Precursor in Synthetic Methodologies
Scandium(III) chloride hexahydrate is a fundamental precursor in a variety of synthetic procedures. chemimpex.comlookchem.com Its high solubility in aqueous solutions makes it an excellent starting point for the synthesis of other scandium compounds. chemimpex.com
One of the most notable applications is in the production of metallic scandium. The first preparation of metallic scandium in 1937 was achieved through the electrolysis of a eutectic melt of scandium(III) chloride and other salts. wikipedia.orgchemeurope.com This process remains a key method for obtaining high-purity scandium metal, which is essential for creating high-performance alloys.
The compound is also a vital precursor for synthesizing scandium oxide (Sc₂O₃), often in the form of nanoparticles. This is typically achieved through a reaction with a base like sodium hydroxide (B78521) to form scandium hydroxide (Sc(OH)₃), which is then calcined to produce the oxide. Scandium oxide finds applications in high-end electronics and ceramics. scandium.org
Furthermore, Scandium(III) chloride hexahydrate is used to create organoscandium compounds. Its reaction with tetrahydrofuran (B95107) (THF) yields ScCl₃(THF)₃, a THF-soluble complex that serves as a crucial intermediate in organometallic synthesis. wikipedia.orgchemeurope.com It has also been converted to its dodecyl sulfate (B86663) salt, which acts as a "Lewis acid-surfactant combined catalyst" (LASC) in reactions like aldol-like additions. wikipedia.orgchemeurope.com
Recent research has also explored its use in creating novel materials. For instance, it is a key precursor for Sc₂O₃-MgO nanofiber membranes which exhibit high thermal stability. Additionally, attempts to dehydrate the hexahydrate using various organic solvents have led to the isolation of a range of scandium coordination compounds. researchgate.net
Table 2: Selected Synthetic Applications of Scandium(III) Chloride Hexahydrate
| Product | Synthetic Method | Significance of Product |
|---|---|---|
| Metallic Scandium | Electrolysis of a molten salt mixture containing ScCl₃. wikipedia.orgchemeurope.com | Used in high-performance aluminum-scandium alloys for the aerospace industry. chemimpex.comscandium.org |
| Scandium Oxide (Sc₂O₃) | Reaction with a base followed by calcination. | Used in solid oxide fuel cells, electronic ceramics, and high-intensity lighting. chemimpex.com |
| Organoscandium Compounds | Reaction with ligands like tetrahydrofuran (THF). wikipedia.orgchemeurope.com | Important intermediates and catalysts in organic synthesis. wikipedia.orgchemeurope.com |
| Scandium Coordination Compounds | Dehydration reactions with various organic solvents. researchgate.net | Leads to novel materials with potential catalytic and structural properties. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
trichloroscandium;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZFOHABAHJDIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Sc](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051850 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-14-0 | |
| Record name | Scandium chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Controlled Derivatization of Scandium Iii Chloride Hexahydrate
Methodological Advances in Its Preparation from Scandium Oxide
The primary and most conventional method for synthesizing scandium(III) chloride hexahydrate involves the dissolution of scandium oxide (Sc₂O₃) in hydrochloric acid (HCl). smolecule.comvulcanchem.com This process, while foundational, has been the subject of refinement to optimize yield, purity, and control over the final product's hydration state.
Optimized Hydrochloric Acid Dissolution Protocols
The dissolution of scandium oxide in aqueous hydrochloric acid is the initial and critical step in the synthesis of scandium chloride hexahydrate. smolecule.com Research has shown that the efficiency of this process is highly dependent on both the concentration of the hydrochloric acid and the reaction temperature. Optimal conditions typically involve using a hydrochloric acid solution with a mass percentage of HCl between 30% and 38%. The temperature for this dissolution is generally maintained between 80°C and 150°C, with a preferred range of 100°C to 120°C to ensure a reasonable reaction rate without excessive evaporation of the acid. google.com Incomplete dissolution can occur at lower temperatures, leading to reduced yields and the introduction of unreacted oxide impurities into the final product. google.com
For instance, one established protocol involves dissolving scandium oxide with a purity of 99.0% in 30% hydrochloric acid at a heating temperature of 90°C. google.com Another approach for preparing hydrated scandium(III) chloride is the dissolution of scandium(III) oxide in concentrated hydrochloric acid followed by evaporation to dryness. nih.gov
Interactive Table: Optimized Dissolution Parameters for Scandium Oxide
| Parameter | Value | Significance |
|---|---|---|
| HCl Concentration | 30% - 38% by mass | Ensures efficient dissolution of scandium oxide. |
| Dissolution Temperature | 80°C - 150°C | Affects the rate and completeness of the reaction. |
| Optimal Temperature | 100°C - 120°C | Balances reaction speed with control over the process. |
Techniques for Controlled Evaporation and Crystallization
Following the dissolution of scandium oxide, the resulting scandium chloride solution is subjected to a controlled evaporation and crystallization process. The goal is to carefully remove excess water to induce the formation of this compound crystals. A common industrial practice involves heating the scandium chloride solution to temperatures between 100°C and 180°C. google.com This heating promotes both dissolution and subsequent partial evaporation.
A key aspect of this stage is to avoid complete dryness. Instead, the evaporation is controlled to yield a pasty form of this compound, which contains a small amount of free water, typically between 3% and 8% by mass. This residual free water is crucial for preventing the hydrolysis of the scandium chloride. In some specialized applications, antisolvent crystallization has been explored to control crystal growth, where an antisolvent like ethanol (B145695) is added to a scandium-rich solution to induce precipitation. mdpi.com
Strategies for Minimizing Hydrolysis and Oxychloride Formation
A significant challenge in the synthesis and handling of scandium chloride hydrates is the propensity for hydrolysis, which leads to the formation of insoluble scandium oxychloride (ScOCl). mdpi.comresearchgate.net This side reaction reduces the purity and yield of the desired scandium chloride product. The formation of scandium oxychloride occurs when scandium chloride reacts with water, particularly at elevated temperatures. mdpi.com
To mitigate this, a primary strategy is to avoid complete evaporation of the aqueous solution during crystallization, thereby maintaining a certain level of free water in the crystalline paste. This balance of free and coordinated water molecules in the crystal lattice helps to suppress hydrolysis. Additionally, the use of an inert gas flow during heating and dehydration steps can help to rapidly remove water vapor, minimizing its contact time with the scandium chloride and thus reducing the likelihood of hydrolysis. mdpi.comresearchgate.net In the preparation of anhydrous scandium chloride from the hydrate (B1144303), the use of ammonium (B1175870) chloride as an auxiliary salt can also help to chlorinate any ScOCl that may have formed, converting it back to scandium chloride. mdpi.comresearchgate.net
Controlled Dehydration and Formation of Anhydrous Scandium(III) Chloride
The preparation of anhydrous scandium(III) chloride (ScCl₃) from its hexahydrated form presents a significant chemical challenge due to the high tendency of the compound to hydrolyze at elevated temperatures, forming scandium oxychloride. Direct heating of the hexahydrate in air or an inert atmosphere is generally not a viable method for obtaining the pure anhydrous salt. Therefore, specific chemical and physical methods have been developed to circumvent this issue.
Investigation of Solvothermal Dehydration Pathways
Solvothermal dehydration methods involve heating the this compound in an organic solvent, often in the presence of a dehydrating agent. This approach aims to replace the coordinated water molecules with solvent molecules, which can then be more easily removed. One method involves the use of trimethylchlorosilane in refluxing tetrahydrofuran (B95107) (THF). researchgate.net Another approach utilizes a mixture of an organic solvent and sulfoxide (B87167) chloride (thionyl chloride, SOCl₂) to react with the water of hydration. google.com
In a typical procedure, this compound is mixed with an organic solvent such as tetrahydrofuran, acetonitrile, pyridine (B92270), methanol, or ethylene (B1197577) glycol dimethyl ether, and then treated with thionyl chloride. google.com The reaction is typically carried out at temperatures between 15°C and 60°C for 10 to 24 hours. google.com The thionyl chloride reacts with the water to form volatile byproducts (sulfur dioxide and hydrogen chloride), while the organic solvent coordinates with the scandium ion, forming a stable intermediate complex. This intermediate can then be isolated and heated under a non-reactive gas atmosphere to remove the organic ligand and yield anhydrous scandium chloride. google.com
Reaction with Chlorinating Agents in Organic Solvents
The use of chlorinating agents, particularly thionyl chloride (SOCl₂), in an organic solvent is a well-established method for the dehydration of metal chloride hydrates, including this compound. researchgate.netresearchgate.net The reaction of thionyl chloride with the water molecules in the hydrate is highly effective.
The process generally involves slurrying the this compound in an organic solvent, such as tetrahydrofuran (THF), and then adding thionyl chloride. researchgate.netresearchgate.net The reaction proceeds to replace the water ligands with chloride ions and the solvent molecules coordinate to the scandium center, forming complexes like [ScCl₃(THF)₃]. researchgate.net This solvated anhydrous scandium chloride can then be isolated. Subsequent heating of this complex under controlled conditions, for example, calcination in a non-reactive gas atmosphere at 400–600 °C for 2–5 hours, allows for the removal of the coordinated solvent molecules, ultimately yielding pure anhydrous scandium(III) chloride.
Interactive Table: Parameters for Dehydration using Thionyl Chloride
| Parameter | Value | Significance |
|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Reacts with water to form volatile byproducts. |
| Organic Solvent | Tetrahydrofuran (THF), Acetonitrile, Pyridine, etc. | Forms a stable intermediate complex with scandium. |
| Reaction Temperature | 15°C - 60°C | Controls the rate of the dehydration reaction. |
| Reaction Time | 10 - 24 hours | Ensures complete reaction with the water of hydration. |
| Calcination Temperature | 400°C - 600°C | Removes the coordinated organic solvent to yield anhydrous ScCl₃. |
Influence of Thermal Parameters and Inert Atmospheres on Purity
The purity of scandium chloride derived from its hydrated forms is critically dependent on the conditions of thermal treatment. The primary challenge during dehydration is the prevention of hydrolysis, which leads to the formation of scandium oxychloride (ScOCl) impurities. Research has demonstrated that precise control over thermal parameters and the use of an inert atmosphere are essential for obtaining high-purity anhydrous scandium chloride (ScCl₃).
A one-step rapid heating process under an inert gas stream has been shown to be effective. mdpi.com In this method, the hydrated material is heated to remove both residual crystal water and ammonium chloride (if used in a prior purification step). mdpi.com The inert gas, such as argon, plays a crucial role by minimizing the partial pressure of water vapor around the solid, thereby reducing the rate of hydrolysis. mdpi.com
Studies have identified optimal conditions for maximizing purity. For instance, a heating rate of 12 °C/min was found to be more effective at minimizing hydrolysis than slower or faster rates. mdpi.com A slower rate prolongs the interaction time between water vapor and scandium chloride, while a faster rate can be less efficient at removing the sublimating crystal water. mdpi.com The final temperature and holding time are also critical; heating to 400 °C with a holding time of 90 minutes under an argon flow of 7.5 L/min has been shown to produce anhydrous ScCl₃ with a purity of 99.69% and a scandium hydrolysis rate as low as 1.19%. mdpi.com Thermal decomposition in the absence of such controls can lead to the release of irritating gases like hydrogen chloride. fishersci.beheegermaterials.comthermofisher.com
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Final Temperature | 400 °C | Ensures complete removal of crystal water. |
| Heating Rate | 12 °C/min | Minimizes the hydrolysis rate of scandium. |
| Holding Time | 90 min | Allows for complete sublimation of volatile components. |
| Inert Gas Flow (Argon) | 7.5 L/min | Reduces water vapor partial pressure, suppressing hydrolysis. |
Synthesis and Interconversion of Varied Scandium(III) Hydrate Species
Scandium(III) chloride hexahydrate, [ScCl₂(H₂O)₄]Cl·2H₂O, is not the only stable hydrate of scandium chloride. wikipedia.org Lower hydrates can be isolated, and the interconversion between these species and the formation of hydroxy chlorides in aqueous environments are key aspects of its chemistry.
Lower hydrates of scandium chloride can be synthesized and isolated through controlled dehydration of the hexahydrate form. Thermoanalytical studies reveal that the dehydration of ScCl₃·6H₂O occurs in stages, allowing for the isolation of specific lower hydrates.
Scandium(III) Chloride Trihydrate (ScCl₃·3H₂O): This species can be prepared by heating the hexahydrate under specific conditions. For example, heating ScCl₃·6H₂O at 120°C under vacuum facilitates the removal of three water molecules to yield the trihydrate. The crystal structure of the trihydrate, ScCl₃·3H₂O, has been reported and characterized using single-crystal X-ray diffraction and ⁴⁵Sc NMR spectroscopy. researchgate.net
| Condition | Product | Description |
|---|---|---|
| Heating to 120°C (vacuum) | ScCl₃·3H₂O | Isolation of the trihydrate species. |
| Soxhlet extraction with THF | [ScCl₃(THF)₃] | Formation of an anhydrous THF adduct. |
| Dissolution in aqueous ethanol | Rehydration to ScCl₃·6H₂O | Reversible rehydration to the hexahydrate form. |
The process is reversible; rehydration of lower hydrates or anhydrous forms can occur in the presence of moisture, such as in aqueous ethanol, leading back to the hexahydrate.
In aqueous solutions, scandium(III) ions are prone to hydrolysis, a reaction that leads to the formation of scandium hydroxy chloride species. nih.gov This occurs because the Sc³⁺ ion, a hard Lewis acid, readily coordinates with hydroxide (B78521) ions. nih.govwikipedia.org The extent of hydrolysis is dependent on factors like pH and scandium concentration. researchgate.net
Experimental studies on the solubility of scandium oxide in aqueous solutions indicate that scandium does not form stable complexes with chloride ions. researchgate.net Instead, its chemistry in such systems is dominated by the formation of hydroxide complexes. researchgate.net At low pH, the Sc(OH)²⁺ species is predominant, while the neutral Sc(OH)₃⁰ species forms at higher pH. researchgate.net
This tendency to hydrolyze leads to the formation of distinct hydroxy-bridged polynuclear complexes in acidic aqueous solutions. A well-characterized product isolated from the reaction of scandium metal with concentrated hydrochloric acid is the dimeric complex [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. researchgate.netnih.gov In this structure, two scandium centers are bridged by hydroxide (μ-OH) ligands. researchgate.netnih.gov The formation of such dimeric cations, like [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺, is a fundamental consequence of the hydrolysis of the scandium ion in aqueous chloride media. researchgate.net
Synthetic Routes to Organoscandium Compounds from Scandium(III) Chloride Hexahydrate
Scandium(III) chloride hexahydrate is a common and accessible starting material for the synthesis of organoscandium compounds, which are of academic interest and have potential applications in catalysis. wikipedia.org Because organometallic reagents are typically sensitive to water, the hexahydrate is not used directly. Instead, it is first converted into an anhydrous form, often as a tetrahydrofuran (THF) adduct, ScCl₃(THF)₃. wikipedia.orgwikipedia.orgchemeurope.com This THF-soluble complex is a key precursor in organoscandium chemistry. wikipedia.org
Several synthetic routes start from anhydrous scandium chloride or its THF complex:
Cyclopentadienyl (B1206354) (Cp) Derivatives: The reaction of anhydrous ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) yields a chloride-bridged dimeric organoscandium compound, [Cp₂Sc(μ-Cl)]₂. wikipedia.org Using bulkier cyclopentadienyl ligands can lead to monomeric derivatives. wikipedia.org
Allyl Complexes: Tris(allyl)scandium complexes can be synthesized by reacting ScCl₃ with a suitable allylating agent, such as allyl potassium, in a THF solution. wikipedia.org The resulting product, Sc(C₃H₅)₃(THF)₂, features scandium coordinated to both η³- and η¹-allyl ligands. wikipedia.org
Aminopyridinato Complexes: Mononuclear scandium dichloride complexes can be isolated by reacting ScCl₃ with the potassium salt of a bulky aminopyridinate ligand in THF. mdpi.com
| Scandium Precursor | Reagent | Organoscandium Product | Reference |
|---|---|---|---|
| ScCl₃ | Sodium cyclopentadienide (NaCp) | [Cp₂Sc(μ-Cl)]₂ | wikipedia.org |
| ScCl₃ | Allyl potassium | Sc(C₃H₅)₃(THF)₂ | wikipedia.org |
| ScCl₃(THF)₃ | LiN(SiMe₂CH₂PPri₂)₂ | ScCl₂(THF)[N(SiMe₂CH₂PPri₂)₂] | researchgate.net |
| [ScCl₃] | Potassium (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApK) | [ApScCl₂(thf)₂] | mdpi.com |
The high Lewis acidity of the scandium center makes the synthesis of well-defined, mononuclear organoscandium compounds challenging, as they have a propensity to form bridged oligomers. researchgate.net
Structural Elucidation and Coordination Chemistry of Scandium Iii Chloride Hexahydrate Systems
Advanced Crystallographic Investigations
Crystallography provides definitive insights into the three-dimensional structure of crystalline solids. For scandium chloride hexahydrate, both single-crystal and powder X-ray diffraction methods are essential tools for determining its absolute structure and ensuring the purity of bulk samples.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on this compound have revealed that its solid-state structure is not a simple hexaaquascandium(III) complex with chloride counter-ions. Instead, the structure has been identified as trans-[ScCl₂₂(H₂O)₄]Cl·2H₂O wikipedia.org. In this arrangement, the scandium(III) ion is octahedrally coordinated to four water molecules in the equatorial positions and two chloride ions in the axial positions. The remaining chloride ion and two water molecules are not directly coordinated to the metal center but are present in the crystal lattice.
The dissolution of scandium metal in concentrated hydrochloric acid can lead to the formation of various hydrated species depending on the reaction conditions, including [Sc(H₂O)₆]³⁺[Cl⁻]₃ and [ScCl₂(H₂O)₄]⁺[Cl⁻]·H₂O researchgate.net. While the heptahydrate, ScCl₃·7H₂O, has also been characterized and found to be isomorphous with the corresponding bromide salt, containing a seven-coordinate scandium ion exclusively surrounded by water molecules, the hexahydrate form incorporates chloride ions into the primary coordination sphere researchgate.net.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| This compound | trans-[ScCl₂(H₂O)₄]Cl·2H₂O | - | - | Octahedral Sc(III) with 4 H₂O and 2 Cl⁻ ligands. |
| Scandium Chloride Heptahydrate | [Sc(OH₂)₇]Cl₃ | Monoclinic | P2/n | Pentagonal-bipyramidal Sc(III) with 7 H₂O ligands. researchgate.net |
Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of a bulk sample and for verifying that the crystal structure determined from a single crystal is representative of the entire material ncl.ac.uk. The PXRD pattern of a crystalline solid provides a unique fingerprint based on the arrangement of atoms in the crystal lattice.
For this compound, PXRD is used to ensure that the synthesized or commercially obtained material corresponds to the known crystal structure of trans-[ScCl₂(H₂O)₄]Cl·2H₂O and is not a mixture of different hydrates or other impurities researchgate.net. By comparing the experimental powder pattern with a pattern simulated from the single-crystal X-ray diffraction data, researchers can confirm the identity and purity of the compound. The technique is also invaluable for studying the products of reactions involving this compound to identify the crystalline phases that are formed researchgate.netmdpi.com.
Spectroscopic Probes of Coordination Environments
While crystallography provides a static picture of the solid state, spectroscopic techniques offer insights into the coordination environment of the scandium(III) ion in both solid and solution phases.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. Scandium has a single stable isotope, ⁴⁵Sc, which is an NMR-active quadrupolar nucleus (I = 7/2) huji.ac.il. ⁴⁵Sc NMR is highly sensitive to the symmetry and nature of the scandium coordination sphere.
Solid-state ⁴⁵Sc NMR studies have been conducted on a variety of scandium compounds, including this compound nih.gov. The quadrupolar coupling constant (Cq), a parameter derived from the NMR spectrum, is particularly sensitive to the electronic symmetry around the scandium nucleus. For scandium compounds, Cq values have been observed to range from 3.9 to 13.1 MHz, with the magnitude directly correlating to the symmetry of the scandium coordination environment nih.gov. The relatively broad lines observed in ⁴⁵Sc NMR spectra are a consequence of its quadrupolar nature, with the line width increasing with the asymmetry of the coordination environment huji.ac.il. Solution-state ⁴⁵Sc NMR has also been employed to study the interconversion of different scandium chloride hydrate (B1144303) species in solution researchgate.net.
| Compound/Species | Quadrupolar Coupling Constant (Cq) [MHz] | Coordination Environment |
|---|---|---|
| ScCl₃·6H₂O | - | Asymmetric octahedral |
| Sc(acac)₃ | - | Varies with polymorph |
| [Sc(H₂O)₆]³⁺ | - | Symmetric octahedral |
Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FTIR) spectroscopy, provides information about the bonding and interactions of ligands with the central metal ion. These techniques are sensitive to the vibrations of molecules, including the stretching and bending modes of the Sc-O and Sc-Cl bonds, as well as the vibrations of the water molecules of hydration.
In aqueous solutions, Raman spectroscopy has shown that in the presence of chloride ions, water molecules in the first hydration sphere of the scandium(III) ion can be replaced by chloride, leading to the formation of chloro-aqua complexes acs.orgresearchgate.net. This is in contrast to perchlorate (B79767) solutions where the stable hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is observed acs.org. The Sc-Cl stretching vibrations in these complexes give rise to distinct Raman bands. For instance, a band at approximately 306 cm⁻¹ in Raman spectra of scandium chloride solutions has been attributed to the Sc-Cl stretch in a chloro complex researchgate.net.
FTIR spectroscopy has also been used to characterize this compound, with characteristic absorption peaks corresponding to the vibrations of the coordinated water molecules and the scandium-ligand bonds nih.govsemanticscholar.org.
Formation and Stability of Aqua and Chloro Complexes in Solution Phase
In aqueous solution, the coordination environment of the scandium(III) ion is dictated by the composition of the solution, particularly the concentration of chloride ions. There is a dynamic equilibrium between various aqua and chloro complexes.
X-ray diffraction studies of aqueous scandium chloride solutions have shown that even in concentrated solutions, ionic association occurs researchgate.net. As the solution is diluted, the coordination number of the Sc³⁺ ion can increase researchgate.net. In solutions containing chloride ions, a predominant species is the heptaaquascandium(III) ion, [Sc(OH₂)₇]³⁺, which exists alongside contact ion pair species of the general formula [ScClₙ(OH₂)(₆₋ₙ)]⁽³⁻ⁿ⁾⁺, where n can be 1, 2, or 3 researchgate.net.
The stability of these complexes is described by their stability constants (or formation constants), which quantify the equilibrium between the free metal ion and the complex wikipedia.org. The formation of stable scandium-fluoride complexes is well-documented, and similar, though weaker, interactions occur with chloride ions researchgate.net. Computational studies using ab initio methods have been performed to calculate the geometries, frequencies, and energies of various chloroaquascandium(III) complexes, providing theoretical insight into their structures and stability in solution researchgate.net. These studies help to interpret experimental data and understand the speciation of scandium(III) in chloride-containing aqueous environments.
Complexation Behavior with Diverse Ligands
The Lewis acidic nature of the scandium(III) ion in this compound drives its reactivity towards a variety of electron-donating ligands. This section explores the formation of adducts with simple organic solvents and the more complex chelation behavior with multidentate ligands.
Adduct Formation with Non-Aqueous Organic Solvents (e.g., Tetrahydrofuran (B95107), Acetonitrile, Pyridine)
The coordinated water molecules in scandium(III) chloride hexahydrate can be displaced by non-aqueous organic solvents, leading to the formation of solvated adducts. This process is often facilitated by dehydrating agents like thionyl chloride. The reaction of scandium(III) chloride with tetrahydrofuran (THF), for instance, yields ScCl3(THF)3, a white, crystalline, THF-soluble complex that serves as a valuable intermediate in the synthesis of organoscandium compounds chemeurope.comwikipedia.org.
Attempts to dehydrate [Sc(H2O)6]Cl3 using organic solvents have led to the isolation and crystallographic characterization of several key adducts. When the hexahydrate is slurried in tetrahydrofuran with thionyl chloride, the complex [ScCl3(THF)3] is formed researchgate.netresearchgate.net. Subsequent modification of this THF adduct by dissolving it in other coordinating solvents has produced compounds such as [ScCl3(MeCN)3]•MeCN with acetonitrile and [ScCl3(py)3]•py with pyridine (B92270) researchgate.net.
The reaction with pyridine can also result in hydrolysis, forming hydroxyl-bridged dimers, as evidenced by the isolation of [Sc(μ-OH)(Cl)2(py)2]2·py researchgate.net. A patented method for producing anhydrous scandium chloride also utilizes this principle, where the hexahydrate is reacted with thionyl chloride and an organic solvent like THF, acetonitrile, or pyridine to form a stable metal-organic complex intermediate google.com. These reactions demonstrate the facility with which the water ligands can be substituted by common organic solvents, leading to a range of structurally distinct scandium(III) chloride adducts.
| Solvent | Chemical Formula of Adduct | Remarks |
|---|---|---|
| Tetrahydrofuran (THF) | [ScCl3(THF)3] | A key synthetic intermediate; white crystalline solid chemeurope.comresearchgate.net. |
| Acetonitrile (MeCN) | [ScCl3(MeCN)3]·MeCN | Formed from the modification of the THF adduct researchgate.net. |
| Pyridine (py) | [ScCl3(py)3]·py | Formed from the modification of the THF adduct researchgate.net. |
| Pyridine (py) with hydrolysis | [Sc(μ-OH)(Cl)2(py)2]2·py | A hydroxyl-bridged dimer researchgate.net. |
Studies on Chelation Chemistry with Multidentate Ligands
Scandium(III) chloride engages in complexation with multidentate ligands, which can bind to the metal center through two or more donor atoms, forming stable chelate rings. The use of the bidentate ligand dimethoxyethane (DME), for example, resulted in the characterization of the monohydrate solvate [ScCl3(κ²-DME)(H2O)] researchgate.net.
Research into the broader coordination chemistry of the Sc³⁺ ion highlights its interactions with various multidentate chelators. While not always starting from the chloride salt, these studies reveal the inherent preferences of the scandium ion. For instance, density functional theory (DFT) calculations on Sc³⁺ complexes with a range of hepta- to decadentate ligands indicate a preference for octacoordination nih.gov. This is exemplified by its strong affinity for the octadentate ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA), a crucial chelator in radiopharmaceutical applications nih.gov.
However, the outcome of chelation reactions can be unpredictable. An attempt to achieve scandium(III)-cryptate complexation by reacting [ScCl3(THF)3] with the macrobicyclic ligand 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (cryptand 222) did not yield the expected encapsulated scandium ion. Instead, the reaction product was identified as the salt [H2L]Cl2·ScCl3(H2O)3·3H2O, where the cryptand is diprotonated and the scandium forms a discrete triaqua-trichloro complex rsc.org. This result underscores the complex interplay of factors, including ligand basicity and reaction conditions, in determining the final product.
| Ligand Type | Specific Ligand | Resulting Scandium Complex/Product |
|---|---|---|
| Bidentate (O,O) | Dimethoxyethane (DME) | [ScCl3(κ²-DME)(H2O)] researchgate.net |
| Macrocyclic Polyamino Polycarboxylate | DOTA | Forms highly stable octacoordinate complexes with Sc³⁺ nih.gov. |
| Macrobicyclic Polyether (Cryptand) | Cryptand 222 | Unexpected formation of [H2L]Cl2·ScCl3(H2O)3·3H2O rsc.org. |
Comparative Structural Analysis with Other Scandium(III) Salts and Lanthanide Analogues
The structural chemistry of scandium(III) is largely dictated by its small ionic radius (74.5 pm for a coordination number of 6) compared to yttrium(III) and the lanthanide(III) ions researchgate.net. This size difference leads to significant variations in coordination numbers and geometries, even with identical ligands.
A systematic structural comparison of analogous complexes of Sc(III), Y(III), La(III), and Lu(III) revealed that coordination numbers often differ. In a study of 29 sets of compounds with the same ligands, the scandium and lutetium complexes had the same coordination number in only 14 cases, while they differed in the remaining 15 researchgate.netbath.ac.uk. These structural differences are strongly correlated with the size of the metal ion researchgate.netbath.ac.uk. A prime example is the aqua ion: the small Sc³⁺ ion forms a seven-coordinate aqua ion, [Sc(H2O)7]³⁺, whereas the larger, early lanthanides typically form nine-coordinate ions, [Ln(H2O)9]³⁺, and Y³⁺ and the later, smaller lanthanides form eight-coordinate species, [M(H2O)8]³⁺ researchgate.netresearchgate.net.
In the solid state, scandium(III) chloride itself adopts a layered BiI3-type structure with octahedral scandium centers wikipedia.org. The hydrated complex isolated from the reaction with cryptand 222, [ScCl3(H2O)3], also features a six-coordinate scandium atom, but in a molecular adduct with a near-idealized mer-octahedral geometry rsc.org. The mean Sc-Cl bond length in this adduct is 2.417 Å rsc.org. This contrasts with scandium(III) fluoride, where the Sc-F bond length is shorter, around 2.0 Å, reflecting the smaller ionic radius of the fluoride ion nih.gov.
The lanthanides, known for the "lanthanide contraction" where ionic radii decrease across the series, generally exhibit higher coordination numbers than scandium. Their halide complexes, LnX3, are notable for demonstrating these high coordination numbers researchgate.net. The significantly smaller size of scandium thus sets its coordination chemistry apart from its lanthanide analogues, favoring lower coordination numbers and influencing the resulting molecular geometries.
| Ion | Ionic Radius (CN=6) in pm | Typical Aqua Ion Coordination Number |
|---|---|---|
| Sc³⁺ | 74.5 | 7 researchgate.netresearchgate.net |
| Y³⁺ | 90.0 | 8 researchgate.net |
| La³⁺ | 103.2 | 9 researchgate.netresearchgate.net |
| Lu³⁺ | 86.1 | 8 researchgate.net |
Mechanistic Investigations of Chemical Reactivity Involving Scandium Iii Chloride Hexahydrate
Elucidation of Lewis Acidity and its Role in Reaction Pathways
The scandium(III) ion in scandium(III) chloride hexahydrate is a hard Lewis acid, a characteristic that is central to its catalytic activity in a wide array of organic reactions. wikipedia.orgscandium.org This Lewis acidity stems from the high charge density of the Sc³⁺ ion, which effectively polarizes and activates substrate molecules. In catalytic applications, ScCl₃·6H₂O often functions by coordinating to electron-rich centers in organic substrates, thereby lowering the activation energy for subsequent transformations. scandium.org
The mechanism of catalysis typically involves the displacement of coordinated water molecules by the substrate. The scandium center then acts as an electron-pair acceptor, enhancing the electrophilicity of the substrate. This activation is crucial in facilitating a variety of reactions, including:
Friedel-Crafts Reactions: Scandium(III) chloride is an effective catalyst for both Friedel-Crafts acylation and alkylation, promoting the formation of carbon-carbon bonds with aromatic compounds. scandium.org
Aldol Reactions: It catalyzes the aldol reaction by coordinating to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack by an enolate. researchgate.net
Michael Additions: In Michael additions, the Lewis acidic scandium center activates the α,β-unsaturated carbonyl compound, facilitating the conjugate addition of nucleophiles. scandium.org
Cyclization Reactions: Scandium(III) chloride promotes various cyclization reactions, playing a key role in the synthesis of complex cyclic molecules. scandium.org
The presence of water in the hexahydrate form can influence its catalytic activity. In some cases, the coordinated water molecules can participate in the reaction mechanism, while in others, anhydrous conditions are preferred to avoid unwanted side reactions.
Hydrolysis and Polymerization Dynamics in Aqueous Media
In aqueous solutions, scandium(III) chloride hexahydrate undergoes extensive hydrolysis, a process that is highly dependent on the pH of the medium. The aquated scandium ion, [Sc(H₂O)₆]³⁺, is prone to deprotonation, leading to the formation of various hydroxo species.
Formation Kinetics and Thermodynamics of Scandium Hydroxide (B78521)
The hydrolysis of the scandium(III) ion leads to the formation of scandium hydroxide, Sc(OH)₃, which is sparingly soluble in water. wikipedia.org The solubility product constant (Ksp) for Sc(OH)₃ is approximately 2.22 x 10⁻³¹. wikipedia.org The formation of scandium hydroxide from scandium salts and alkali hydroxides can proceed through various intermediate species depending on the reaction conditions and the anions present. wikipedia.org For instance, in the presence of chloride ions, intermediates such as Sc(OH)₁.₇₅Cl₁.₂₅ have been reported. wikipedia.org
The thermodynamics of scandium hydroxide formation are crucial for understanding its precipitation and dissolution behavior. The standard Gibbs free energy of formation (ΔG°f) for Sc(OH)₃(s) is a key parameter in these considerations.
| Thermodynamic Parameter | Value | Reference |
| Solubility Product (Ksp) of Sc(OH)₃ | 2.22 x 10⁻³¹ | wikipedia.org |
| Solubility of Sc(OH)₃ in water | 0.0279 mol/L | wikipedia.org |
Structural Characterization of Dimeric and Polymeric Hydrolysis Products
Under controlled hydrolysis conditions, scandium(III) can form discrete dimeric and polymeric hydroxo-bridged complexes. A well-characterized example is the dimeric cation [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺, which has been identified in acidic aqueous solutions of scandium salts. nih.gov X-ray crystallographic studies have provided detailed structural information on these species.
In one such dimeric complex, two scandium centers are bridged by two hydroxide ligands, with each scandium atom also coordinated to several water molecules. The coordination environment around each scandium atom is typically octahedral. The formation of these bridged species is a direct consequence of the high charge density of the Sc³⁺ ion, which promotes the formation of M-O-M linkages.
The reaction of Sc(0) with concentrated aqueous hydrochloric acid has been shown to yield the dimeric complex [(H₂O)₅Sc(μ-OH)]₂⁴⁺·2H₂O. nih.gov This species can then be used as a starting material for the synthesis of other polymeric scandium complexes through reactions with various inorganic and organic acids. nih.gov
Redox Reactions: Synthesis of Lower Oxidation State Scandium Chlorides
While the +3 oxidation state is the most stable and common for scandium, scandium(III) chloride can be reduced to form chlorides with scandium in lower oxidation states. This is typically achieved by reacting ScCl₃ with metallic scandium at high temperatures. wikipedia.org
A number of lower scandium chlorides have been synthesized and characterized, including ScCl, Sc₇Cl₁₀, Sc₂Cl₃, Sc₅Cl₈, and Sc₇Cl₁₂. wikipedia.org For example, the reduction of ScCl₃ with scandium metal in the presence of cesium chloride can yield the compound CsScCl₃, which contains linear chains of Sc(II)Cl₃⁻ units. wikipedia.org
These lower oxidation state chlorides are of significant interest for their unique structures and electronic properties. The synthesis of these compounds demonstrates that the redox chemistry of scandium is more complex than a simple consideration of its dominant +3 oxidation state would suggest.
Ligand Substitution and Exchange Mechanisms in Solution and Solid State
The coordination sphere of the scandium(III) ion in scandium(III) chloride hexahydrate is dynamic, and the coordinated water and chloride ligands can be replaced by other ligands through substitution reactions. chemguide.co.uklibretexts.org The mechanism of these ligand exchange reactions can be associative, dissociative, or interchange in nature. libretexts.org
In aqueous solution, the water ligands of the [Sc(H₂O)₆]³⁺ ion can be substituted by various other ligands. The rate and extent of these substitution reactions depend on factors such as the nature of the incoming ligand, its concentration, and the reaction conditions. For example, the reaction of scandium(III) chloride hexahydrate with tetrahydrofuran (B95107) (THF) leads to the formation of the adduct ScCl₃(THF)₃, a useful precursor in organoscandium chemistry. wikipedia.org
The exchange of chloride ions can also occur, although scandium does not form particularly stable complexes with chloride in aqueous solution. researchgate.net The study of ligand exchange kinetics provides valuable insights into the reactivity and coordination chemistry of scandium(III).
Thermal Decomposition Pathways and Material Transformation Products
The thermal decomposition of scandium(III) chloride hexahydrate is a multi-step process involving dehydration and subsequent decomposition to form scandium oxychloride (ScOCl) and ultimately scandium oxide (Sc₂O₃) at higher temperatures. osti.gov
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for studying these decomposition pathways. The dehydration of ScCl₃·6H₂O typically begins at temperatures between 55 and 110 °C. osti.gov The loss of water molecules occurs in a stepwise manner, with the formation of lower hydrates as intermediates. osti.gov
Advanced Catalytic Applications and Mechanistic Insights of Scandium Iii Chloride Hexahydrate
Homogeneous Catalysis in Organic Synthesis
As a water-tolerant Lewis acid, scandium(III) chloride hexahydrate is particularly valuable in homogeneous catalysis, where it can be employed in various solvents, sometimes even in aqueous media. Its catalytic activity stems from the ability of the scandium(III) ion to coordinate with Lewis basic sites on organic molecules, thereby activating them towards nucleophilic attack.
Scandium(III) chloride hexahydrate is an effective catalyst for fundamental carbon-carbon and carbon-heteroatom bond-forming reactions that are central to organic synthesis. scandium.orgwikipedia.org In these roles, the Sc³⁺ ion functions as a potent Lewis acid, coordinating to carbonyl oxygens or other heteroatoms. This coordination enhances the electrophilicity of the substrate, making it more susceptible to reaction with a nucleophile. scandium.org This mechanism lowers the activation energy of the reaction, leading to increased reaction rates and often higher yields under milder conditions than traditional Lewis acids. scandium.org
Two prominent examples of its application are the Aldol and Friedel-Crafts reactions. scandium.org
Aldol Reactions: Scandium(III) chloride catalyzes aldol reactions, which form a new carbon-carbon bond by connecting two carbonyl compounds. scandium.org The catalyst activates the aldehyde or ketone acceptor, facilitating the attack by an enol or enolate nucleophile. Its utility has been noted in aldol-like reactions involving silyl enol ethers, where it promotes the reaction smoothly. wikipedia.orgchemeurope.comresearchgate.net
Friedel-Crafts Reactions: These reactions are essential for attaching substituents to aromatic rings. nih.govbyjus.comlibretexts.org Scandium(III) chloride and related scandium salts have demonstrated high activity in both Friedel-Crafts alkylation and acylation. scandium.org By activating the alkylating or acylating agent, the catalyst facilitates the electrophilic aromatic substitution on the aromatic ring, leading to the formation of alkylated or acylated aromatic products. scandium.org Research using the related catalyst, scandium(III) triflate, highlights the exceptional yields achievable in these transformations.
The following table summarizes the performance of scandium(III) catalysts in these key reactions.
| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield |
| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | Sc(OTf)₃ | 4-Methoxyacetophenone | 98% |
| Friedel-Crafts Acylation | Thioanisole | Acetic Anhydride | Sc(OTf)₃ | 4-(Methylthio)acetophenone | 93% |
| Friedel-Crafts Alkylation | Benzene | Benzyl Chloride | Sc(OTf)₃ | Diphenylmethane | 97% |
| Aldol-type Reaction | Silyl enol ethers | Aldehydes | ScCl₃-derived LASC* | β-Hydroxy ketone | High |
*Data based on research on scandium(III) triflate [Sc(OTf)₃], which showcases the catalytic potential of the Sc³⁺ ion. oup.com **LASC: Lewis acid-surfactant combined catalyst derived from ScCl₃. wikipedia.orgchemeurope.com
A significant area of advancement in scandium catalysis is its application in stereoselective synthesis. By combining scandium(III) chloride hexahydrate with chiral ligands, researchers have developed highly effective catalytic systems for asymmetric reactions. mdpi.com In such a system, the chiral ligand coordinates to the scandium ion, creating a defined, chiral three-dimensional space around the active site. This chiral environment forces the reacting substrates to approach each other in a specific orientation, leading to the preferential formation of one diastereomer or enantiomer over the other.
One of the first successful examples involved the in situ generation of a chiral scandium complex from ScCl₃·6H₂O and a chiral N,N′-dioxide ligand. mdpi.com This system proved highly effective in a domino ring-opening/cyclization/retro-Mannich reaction, producing complex chiral benzimidazole derivatives. The reaction proceeded with excellent yields and uniformly high enantioselectivities, demonstrating the power of this approach to generate valuable, optically active molecules. researchgate.netmdpi.com
The development of such chiral scandium catalysts has expanded the toolkit for asymmetric synthesis, enabling the construction of complex molecules with precise control over their stereochemistry. mdpi.comdntb.gov.ua
| Reaction Type | Substrates | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |
| Domino Ring-Opening/Cyclization/ retro-Mannich | Cyclopropyl ketones, Aryl 1,2-diamines | 10 mol% ScCl₃·6H₂O, 10 mol% Chiral N,N′-dioxide ligand | >90% | 80–97% | 56–99% |
| [3+2] Cycloaddition | Diaziridines, Chalcones | 15 mol% Sc(OTf)₃, 10 mol% Chiral N,N′-dioxide ligand | >90% | 50–93% | 18–93% |
| Michael/Aldol Reaction | α-Arylidene pyrazolinones, β,γ-Unsaturated α-ketoesters | 10 mol% Sc(OTf)₃, 10.5 mol% Chiral N,N′-dioxide ligand | 18–72% | 58–94% | 60–99% |
*Data derived from research on enantioselective scandium-catalyzed transformations. mdpi.com
Catalytic Activity in Polymerization Reactions (e.g., Isoprene Polymerization)
Scandium-based catalysts have shown remarkable activity and selectivity in the polymerization of olefins and dienes. nih.govalfachemic.com In the case of isoprene polymerization, scandium catalysts can exert a high degree of control over the microstructure of the resulting polyisoprene, which is critical for determining its physical properties. The coordination environment of the scandium metal center, dictated by the ancillary ligands, directly influences the stereochemistry of the monomer insertion into the growing polymer chain.
Research using half-sandwich scandium catalysts has demonstrated the ability to produce isoprene copolymers with high regio- and stereospecificity. rsc.orgresearchgate.netrsc.org For instance, in the alternating copolymerization of isoprene with o-diphenylphosphinostyrene, the incorporation of isoprene proceeds in a highly cis-1,4 fashion (up to 95%). rsc.orgrsc.org This selectivity is attributed to the specific coordination of the monomers to the scandium active site, which favors a particular insertion pathway. The ability to control the polymer microstructure (e.g., cis-1,4 vs. trans-1,4 or 3,4-insertion) is a key advantage of these catalyst systems. nih.govresearchgate.net
| Catalyst System | Monomers | Key Feature | Resulting Polymer Microstructure |
| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | Isoprene, o-StPPh₂ | Alternating Copolymerization | High cis-1,4 selectivity for isoprene (95%) |
| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | Isoprene, p-StPPh₂ | Block Copolymerization | Polyisoprene block with 1,4- and 3,4-structures |
| Scandium complexes with diarylamido-based pincer ligands | Isoprene | Ligand-dependent selectivity | High cis-1,4 selectivity (up to 98.8%) |
*Data from studies on scandium-catalyzed isoprene copolymerization. rsc.orgrsc.orgresearchgate.net
Heterogeneous Catalysis and Environmental Catalysis Research
While many applications of scandium chloride are in homogeneous systems, there is growing interest in developing heterogeneous scandium catalysts to improve catalyst separation, recovery, and recyclability. Heterogenization involves immobilizing the active scandium species onto a solid support, such as silica or a polymer resin. This approach is particularly beneficial for continuous-flow processes. nih.govresearchgate.net
Recent research has led to the development of chiral heterogeneous scandium catalysts by anchoring chiral scandium complexes onto amine-functionalized silica supports. nih.gov These materials have shown excellent activity and selectivity in continuous-flow enantioselective Friedel-Crafts reactions, demonstrating a practical path toward more sustainable catalytic processes. nih.govresearchgate.net
In the realm of environmental catalysis, scandium chloride has been used to promote the conversion of biomass into valuable platform chemicals. A notable example is the efficient synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates. Using ScCl₃ in an ionic liquid under microwave irradiation, HMF was obtained in a high yield of 73.4% in just two minutes. researchgate.net This rapid, high-yielding conversion of a renewable feedstock into a key chemical intermediate highlights the potential of scandium catalysis in developing greener chemical processes. researchgate.net
Innovation in Catalyst Design and Delivery
The performance of a catalytic system depends not only on the intrinsic activity of the catalyst but also on how it is delivered and integrated into the reaction system. Innovations in materials science are providing new ways to design and utilize catalysts like scandium(III) chloride hexahydrate.
A cutting-edge approach to catalyst delivery involves the use of additive manufacturing, or 3D printing, to create catalyst-impregnated devices. nih.govornl.govresearchgate.net Researchers have developed 3D-printed stirrer devices embedded with Lewis acid catalysts, including scandium salts. scienceopen.com These devices are fabricated from a solvent-resistant polymer resin into which the catalyst is dissolved or dispersed prior to printing.
This method offers several advantages over using powdered catalysts:
Simplified Reaction Setup: It eliminates the need to weigh and handle fine catalyst powders. scienceopen.com
Enhanced Performance: The 3D-printed stirrers can be designed for optimal mixing, and studies have shown that these devices can lead to higher yields and reduced reaction times compared to conventional methods. scienceopen.com
Facilitated Workup: At the end of the reaction, the catalyst-containing device can be simply removed from the reaction mixture, greatly simplifying the purification process. scienceopen.com
Reusability: The potential for washing and reusing the catalytic devices adds to the sustainability of the process. scienceopen.com
This technology represents a significant step forward in bridging the gap between homogeneous and heterogeneous catalysis, offering the high activity of a soluble catalyst with the practical handling benefits of a solid one. scienceopen.commdpi.com
Lewis Acid-Surfactant Combined Catalysis
Scandium(III) chloride hexahydrate serves as a convenient precursor for the synthesis of a unique class of catalysts known as Lewis Acid-Surfactant Combined Catalysts (LASCs). thieme.comresearchgate.net These catalysts are specifically designed to perform Lewis acid-catalyzed reactions in aqueous media, overcoming the typical challenges of catalyst decomposition and low substrate solubility. thieme.comits.ac.id A prime example is scandium(III) tris(dodecyl sulfate), which can be readily prepared from scandium(III) chloride and sodium dodecyl sulfate (B86663). thieme.comscispace.com
The fundamental principle behind LASC catalysis is the dual functionality of the catalyst molecule. researchgate.net It possesses a water-stable Lewis acidic center (the scandium ion) and surfactant properties conferred by long alkyl chains (like dodecyl sulfate). researchgate.netscispace.com In water, these catalysts self-assemble in the presence of organic substrates to form stable colloidal dispersions or micelles. researchgate.netresearchgate.net These particles act as hydrophobic microreactors, concentrating the organic reactants and the catalyst within them, thereby excluding water from the immediate reaction environment and facilitating rapid organic reactions. researchgate.netresearchgate.net
This methodology has been successfully applied to a range of carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions. researchgate.netscispace.com The use of water as a solvent is not merely a "green" alternative but can be crucial for catalytic efficiency. A preliminary kinetic study of an aldol reaction catalyzed by a scandium-based LASC demonstrated that the initial reaction rate in water was significantly higher than in an organic solvent. researchgate.netresearchgate.net This highlights the beneficial effect of the hydrophobic environment created by the LASC in an aqueous phase.
Table 1: Effect of Solvent on the Initial Rate of a LASC-Catalyzed Aldol Reaction
| Solvent | Relative Initial Rate |
|---|---|
| Water | 130 |
| Dichloromethane | 1 |
Data sourced from kinetic studies on scandium-based LASC systems. researchgate.netresearchgate.net
A notable practical advantage of this system is the ease of product separation and catalyst recovery. After the reaction, centrifugation can lead to a phase-separated system, with the organic product phase, the aqueous phase, and the LASC phase distinctly separated, allowing for straightforward isolation of the product. thieme.comresearchgate.net
Computational and Experimental Elucidation of Catalytic Reaction Mechanisms
C(sp³)–H Activation
The functionalization of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. Scandium-based catalysts, derived from precursors like scandium(III) chloride hexahydrate, have emerged as promising tools for these transformations. The elucidation of the underlying mechanisms has been greatly advanced through a combination of experimental work and computational studies, particularly Density Functional Theory (DFT) calculations. rsc.orgbohrium.com
DFT studies on scandium-catalyzed reactions involving C(sp³)–H activation, such as the [3+2] annulation of an aldimine with alkenes, have outlined a multi-step catalytic cycle. rsc.orgbohrium.com The generally accepted pathway involves:
Generation of the Active Catalyst: The precatalyst reacts to form a coordinatively unsaturated, highly reactive scandium species.
C(sp³)–H Activation: This key step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the scandium center interacts with the C–H bond, leading to its cleavage and the formation of a scandium-carbon bond.
Alkene Insertion: The newly formed Sc-C bond undergoes migratory insertion with an alkene substrate.
Cyclization and Protonation: Subsequent steps, such as ring closure and protonation, release the final product and regenerate the active catalytic species. rsc.org
Experimentally, a cationic o-dimethylaminophenyl scandium species has been isolated and confirmed as a key catalytic intermediate in the C(sp³)–H alkylation of N,N-dimethyl anilines with alkenes, providing strong evidence for the proposed mechanistic pathways. rsc.org Computational models have been instrumental in understanding selectivity, revealing that factors like the distortion energy of the substrate in the transition state can dictate the site-selectivity of the C–H activation step. researchgate.net
Table 2: Key Mechanistic Steps in Scandium-Catalyzed β-C(sp³)–H Activation and Annulation
| Step | Description | Key Finding from DFT |
|---|---|---|
| 1 | Active Species Generation | Formation of a cationic scandium complex is the initial step. |
| 2 | C(sp³)–H Activation | Cleavage of the C–H bond to form a Sc–C(sp³) bond. |
| 3 | Alkene Insertion | Insertion of the alkene into the Sc–C bond; this step is often rate-determining and selectivity-determining. rsc.orgbohrium.com |
| 4 | Ring Closure & Protonation | Formation of the final carbocyclic product and catalyst regeneration. |
Based on DFT calculations of a scandium-catalyzed [3+2] annulation reaction. rsc.orgbohrium.com
Alkene Insertion
The migratory insertion of an alkene into a scandium-carbon bond is a fundamental step in many scandium-catalyzed reactions, including polymerization and C–H functionalization. rsc.orgresearchgate.net This process has been extensively investigated using theoretical methods to understand the factors that control its facility and selectivity. mdpi.com
Computational studies have shown that the alkene insertion step is frequently the origin of both the regio- and diastereoselectivity observed in the final products of scandium-catalyzed annulation reactions. rsc.orgbohrium.com For instance, in the alkylation of tertiary anilines, DFT calculations revealed that the regioselectivity of alkene insertion is controlled by a complex interplay of steric and electronic factors between the scandium complex, the aniline substrate, and the incoming alkene. researchgate.net
The energy barrier of the insertion step is sensitive to the nature of the polar functional groups on the monomer. mdpi.com A combined DFT and multivariate linear regression (MLR) analysis on the insertion of various polar olefinic monomers mediated by a half-sandwich scandium complex identified key descriptors influencing the reaction. The study found that both electronic properties (e.g., NMR chemical shift of the β-carbon of the alkene) and steric parameters play a crucial role in determining the ease of insertion and the potential for catalyst poisoning by the monomer's heteroatom. mdpi.com The role of additives has also been computationally explored; for example, an amine additive can lower the positive charge on the scandium atom, which weakens the existing Sc–C(sp³) bond and facilitates the formation of a new Sc–C(sp²) bond during the alkene insertion process. rsc.orgbohrium.com
Table 3: Computationally Determined Factors Influencing Scandium-Mediated Alkene Insertion
| Factor | Influence on Insertion Mechanism |
|---|---|
| Steric Hindrance | Governs the facial selectivity of alkene coordination and the regioselectivity of insertion (linear vs. branched products). researchgate.net |
| Electronic Effects | The electronic properties of the alkene (e.g., polarization of the double bond) and ligands on the scandium center affect the activation energy barrier. mdpi.com |
| Coordinating Additives | Can modulate the electronic character of the scandium center, weakening the Sc-C bond and lowering the insertion barrier. rsc.org |
| Substrate Distortion Energy | The energy required to deform the substrate to fit the transition state geometry influences the overall rate and selectivity. researchgate.net |
Findings derived from DFT and MLR analyses of scandium-catalyzed reactions. researchgate.netmdpi.com
Materials Science Research and Advanced Synthesis Utilizing Scandium Iii Chloride Hexahydrate
Precursor Role in Scandium Oxide (Sc₂O₃) Synthesis for Functional Materials
Scandium oxide, also known as scandia, is the principal form of refined scandium produced by industry and the foundation for all scandium chemistry. wikipedia.org Scandium(III) chloride hexahydrate is frequently used to synthesize Sc₂O₃ through various chemical routes. One common method involves dissolving the hexahydrate in a hydrochloric acid aqueous solution, followed by heating to produce a paste-like scandium chloride hexahydrate, which can be further processed. google.com Another established technique is the sol-gel route, where ScCl₃·6H₂O is used as the precursor to first prepare scandium oxo-hydroxide (ScOOH) nanoparticles in a solution. researchgate.netresearchgate.net These intermediate nanoparticles are then dried and calcined to yield high-purity scandium oxide nanoparticles. researchgate.netresearchgate.net The resulting Sc₂O₃ is a stable, white crystalline powder with a high melting point and excellent thermal stability, making it suitable for a wide range of functional materials. wikipedia.orgscandium.org
| Property | Value |
| Chemical Formula | Sc₂O₃ |
| Appearance | White crystalline powder |
| Melting Point | 2,485 °C (4,505 °F) wikipedia.org |
| Density | 3.86 g/cm³ wikipedia.orgscandium.org |
| Crystal Structure | Cubic wikipedia.orgscandium.org |
| Band Gap | 6.0 eV wikipedia.org |
The unique optical and thermal properties of scandium oxide make it a valuable material in the field of optoelectronics. scandium.org Its high refractive index (approximately 1.95) and wide band gap are particularly advantageous for optical applications. scandium.orgresearchgate.net
Phosphors: Scandium oxide is utilized as a phosphor material, particularly in the production of white LEDs, to improve their performance and color rendering index. stanfordmaterials.com Its unique crystal structure enables it to emit a broad spectrum of light when excited. stanfordmaterials.com
Lasers: In solid-state laser technology, scandium oxide serves as a host material. scandium.orgnbinno.com It can be doped with rare-earth elements to create active laser media for high-power applications. researchgate.netresearchgate.net The high thermal conductivity of Sc₂O₃ is a key advantage in developing high-power laser systems. researchgate.net Dentists also employ lasers such as the Erbium, Chromium: Yttrium-Scandium-Gallium Garnet (Er,Cr:YSGG) laser, which incorporates scandium. scandium.org
Optical Fibers and Coatings: Due to its high refractive index and thermal stability, Sc₂O₃ is used in the production of optical coatings, such as anti-reflective and reflective layers for cameras and other instruments. scandium.orgnbinno.com It is also a component in specialty optical fibers designed for sensor and laser systems. youtube.com
Scandium oxide is a key component in advanced ceramics, where it enhances strength, durability, and thermal resistance. scandium.orgscandium.org These properties are critical for applications in the aerospace and electronics industries. scandium.orgscandium.org
A prominent application is in Solid Oxide Fuel Cells (SOFCs), where scandia-stabilized zirconia (ScSZ) is used as a high-performance electrolyte. electrochem.orgfuelcellmaterials.com Doping zirconia with scandia results in a ceramic material with the highest oxygen ionic conductivity among zirconia-based electrolytes, significantly outperforming the more common yttria-stabilized zirconia (YSZ). fuelcellmaterials.combohrium.comresearchgate.net This higher conductivity allows for improved SOFC performance or operation at lower temperatures. fuelcellmaterials.comseoultech.ac.kr
| Electrolyte Material | Ionic Conductivity Advantage | Mechanical Strength |
| Scandia-Stabilized Zirconia (ScSZ) | 1.5 to 4 times higher than YSZ fuelcellmaterials.combohrium.comresearchgate.net | Approximately twice that of YSZ fuelcellmaterials.com |
| Yttria-Stabilized Zirconia (YSZ) | Baseline | Baseline |
Research has demonstrated that SOFCs using thin-film ScSZ electrolytes can achieve high power densities, such as 227 mW/cm² at 500 °C. seoultech.ac.kr However, challenges related to the phase stability of ScSZ under certain conditions are an active area of research, with studies exploring co-dopants to enhance its long-term stability. bohrium.comresearchgate.net
Fabrication of High-Strength Aluminum-Scandium Alloys
Scandium(III) chloride hexahydrate serves as a precursor for producing scandium metal, which is a crucial alloying element for high-strength aluminum alloys (Al-Sc alloys). scandium.orgjbnano.com The addition of small amounts of scandium (typically 0.1% to 0.5% by weight) to aluminum alloys yields significant improvements in their mechanical properties. wikipedia.orgscandium.org
Synthesis of Nanomaterials and Nanocomposites
Scandium(III) chloride hexahydrate is an excellent precursor for the synthesis of nanoscale materials, particularly scandium oxide nanoparticles. scandium.org These nanoparticles possess a high surface area and unique properties that make them suitable for a range of advanced applications. americanelements.comnanorh.com
The synthesis of scandium oxide nanoparticles from ScCl₃·6H₂O can be precisely controlled to achieve desired particle sizes and characteristics. researchgate.netresearchgate.net The sol-gel method is a widely researched route where the precursor is first converted to an intermediate scandium oxo-hydroxide (ScOOH) sol. researchgate.netresearchgate.net
Key parameters influencing the final nanoparticle size include:
pH: The pH of the solution during the precipitation of ScOOH has a strong influence on the resulting particle size. Depending on the pH, ScOOH particles ranging from 40 to 1000 nm can be obtained. researchgate.netresearchgate.net
Reflux Time: At a given pH, the duration of the reflux time also affects the size of the ScOOH particles. researchgate.netresearchgate.net
After the formation of the ScOOH sol, a drying and calcination step at temperatures around 500°C converts the ScOOH into pure Sc₂O₃ nanoparticles while retaining the particle morphology. researchgate.netrsc.org This allows for the production of Sc₂O₃ powders with controlled particle sizes, which is essential for applications like fabricating transparent ceramics. researchgate.net
| Synthesis Parameter | Effect on Particle Size | Resulting Sc₂O₃ Particle Size |
| pH of Solution | Major controlling factor researchgate.netresearchgate.net | Can be tuned from 40 nm to 1000 nm researchgate.net |
| Reflux Time | Influences particle size at a given pH researchgate.net | Varies from a few nanometers to 1 µm researchgate.net |
| Calcination Temperature | Transforms ScOOH to Sc₂O₃ researchgate.net | Dependent on precursor particle size researchgate.net |
Scandium oxide nanoparticles are integrated into various materials to create advanced composites with enhanced properties. For example, Sc₂O₃ nanopowders are essential for producing highly dense and transparent Sc₂O₃ ceramics, which are promising materials for laser applications. researchgate.netresearchgate.net
In the context of SOFCs, scandia-stabilized zirconia can be used not only as the electrolyte but also as a component in high-performance composite cathodes or cermet anodes. fuelcellmaterials.com The incorporation of scandium-based nanoparticles can improve the catalytic activity and efficiency of these fuel cell components. nanorh.com Furthermore, scandium nanoparticles can be incorporated into polymers and other materials to develop advanced composites for applications in nanoelectronics, photonics, and fuel cell layers. americanelements.com
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Scandium(III) chloride hexahydrate serves as a critical precursor for the synthesis of scandium-based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The unique properties of the Sc(III) ion, such as its high charge density and small ionic radius, contribute to the formation of robust and stable framework structures with potential applications in catalysis and separation. kaust.edu.sarsc.orgrsc.org
The design of scandium-containing frameworks involves the careful selection of organic linkers that coordinate with scandium ions, often sourced from scandium(III) chloride, to form extended, crystalline networks. bohrium.comwikipedia.org Solvothermal and hydrothermal synthesis are common methods employed, where scandium chloride and an organic linker are heated in a solvent, leading to the crystallization of the framework. bohrium.comacs.org
A notable strategy in the design of scandium-containing COFs involves a synergistic approach combining coordination and reticular chemistry. berkeley.eduresearchgate.net This method utilizes metal coordination complexes as secondary building units. For instance, a series of crystalline scandium-COFs (Sc-COFs) have been synthesized with tunable levels of metal incorporation. berkeley.eduresearchgate.netosti.gov The synthesis involved the solvothermal reaction of a scandium complex with organic linkers like 1,3,5-triformylphloroglucinol and p-phenylenediamine (B122844) in a solvent mixture, with a reaction time of 72 hours proving optimal for crystallinity. berkeley.edu By adjusting the molar ratios of the organic ligand to the scandium complex, frameworks with scandium occupying from 9% to 43% of the potential nodes were achieved. berkeley.edu
In the realm of MOFs, various organic linkers have been successfully used to construct stable frameworks with scandium. For example, the hydrothermal reaction of scandium chloride with squaric acid yields a MOF with the composition Sc2(C4O4)3, which is stable to over 400 °C. bohrium.com Another approach involves the solvothermal synthesis of Sc-MOFs using tetratopic carboxylate linker molecules. acs.orgresearchgate.net This method produces three-dimensional networks containing chains of corner-sharing [ScO6] octahedra. acs.orgfigshare.com The properties of these MOFs, such as porosity and surface area, can be tuned by altering the size and shape of the linker molecule. acs.orgfigshare.com
| Framework Name | Framework Type | Organic Linker(s) | Synthesis Method | Key Structural Feature | BET Surface Area (m²/g) |
|---|---|---|---|---|---|
| Sc-CAU-9-TCPB | MOF | 1,2,4,5-tetrakis(4-carboxylatophenyl)-benzene (TCPB) | Solvothermal | Chains of trans corner-sharing [ScO6] octahedra | 1350 acs.orgresearchgate.net |
| Sc-CAU-9-H₂TCPP | MOF | meso-tetra(4-carboxylatophenyl)-porphyrin (H₂TCPP) | Solvothermal | Chains of trans corner-sharing [ScO6] octahedra | 650 acs.orgresearchgate.net |
| Sc₂(C₄O₄)₃ | MOF | Squaric acid | Hydrothermal | Zeolitic cages of the AST type | Not Reported |
| Sc-COF-X (X=9-43) | COF | 1,3,5-triformylphloroglucinol and p-phenylenediamine | Solvothermal | Tunable incorporation of Sc³⁺ coordination units | Not Reported |
Scandium-containing frameworks, particularly COFs, have been investigated for their potential in capturing and separating metal ions. berkeley.eduresearchgate.net A groundbreaking approach involves creating "metal-imprinted" COFs (MICOFs). berkeley.edunih.govresearchgate.net This is achieved by first synthesizing a scandium-containing COF and then chemically removing the scandium ions. berkeley.edu The resulting framework retains coordination sites specifically tailored for Sc³⁺, leading to high affinity and selectivity for this ion. berkeley.eduresearchgate.net
Research has demonstrated that a MICOF, created by removing scandium from a Sc-COF with the highest metal content, exhibits a remarkable ability to capture Sc³⁺ ions, even in acidic conditions and in the presence of other competing metal ions. berkeley.eduresearchgate.net This imprinted framework shows a selectivity for Sc³⁺ over common impurity ions like La³⁺ and Fe³⁺ that surpasses other reported scandium adsorbents. berkeley.edunih.govresearchgate.net
The performance of these materials in ion capture is significant. The MICOF with the highest density of coordination sites can extract 98% of scandium ions from a nickel mineral sample solution at a pH of 3, despite the presence of numerous other metal ions. berkeley.edu Adsorption isotherm studies using solutions of scandium(III) chloride hexahydrate revealed a saturation capacity of 52.7 mg g⁻¹ for the MICOF. Interestingly, the templating ion does not have to be scandium; frameworks synthesized with more abundant divalent transition metals can also produce MICOFs that are highly selective for scandium(III). berkeley.edu This highlights a versatile strategy for developing specialized materials for selective metal ion capture. berkeley.eduresearchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Saturation Capacity for Sc³⁺ | 52.7 mg/g | Adsorption isotherm from ScCl₃·6H₂O solutions at 298 K. berkeley.edu |
| Extraction Efficiency | 98% | From a nickel mineral sample with competing ions. berkeley.edu |
| Operating pH | 3 | For extraction from nickel mineral sample. berkeley.edu |
| Selectivity | High | Selective for Sc³⁺ over competing ions such as La³⁺ and Fe³⁺. berkeley.eduresearchgate.net |
Compound Reference Table
| Compound Name | Chemical Formula |
|---|---|
| Scandium(III) chloride hexahydrate | ScCl₃·6H₂O |
| 1,3,5-triformylphloroglucinol | C₉H₆O₆ |
| p-phenylenediamine | C₆H₈N₂ |
| 1,2,4,5-tetrakis(4-carboxylatophenyl)-benzene | C₃₄H₂₂O₈ |
| meso-tetra(4-carboxylatophenyl)-porphyrin | C₄₈H₃₀N₄O₈ |
| Squaric acid | C₄H₂O₄ |
Biological and Biomedical Research Applications of Scandium Iii Chloride Hexahydrate
Molecular Interactions with Biological Macromolecules and Cellular Components
The biological effects of scandium(III) chloride hexahydrate are fundamentally linked to the interactions of the scandium(III) ion with essential biological macromolecules and cellular components. These interactions can modulate the structure and function of proteins and nucleic acids, and influence key cellular processes.
Binding Studies with Proteins (e.g., Transferrin) and Nucleic Acids
Research into the interaction of scandium ions with proteins has revealed specific binding affinities that may influence their biological transport and activity. One notable example is the interaction with transferrin, a blood plasma glycoprotein (B1211001) that plays a crucial role in iron metabolism. Studies have shown that scandium ions can bind to transferrin, suggesting that this protein may be involved in the transport of scandium in vivo. nih.gov The binding of metal ions to transferrin is a complex process influenced by the ionic radius and charge of the metal. libretexts.org Transferrin possesses two specific binding sites for ferric iron (Fe³⁺), and other trivalent metal ions with similar characteristics can also bind to these sites. researchgate.net The binding typically involves coordination with amino acid residues such as tyrosine, histidine, and aspartic acid, along with a carbonate ion. libretexts.org While the precise coordination chemistry of scandium with transferrin is a subject of ongoing research, the interaction implies a potential for scandium to interfere with or be transported by the body's natural iron transport mechanisms.
The interaction of metal ions with nucleic acids (DNA and RNA) is critical for their structure and function. researchgate.netiaanalysis.com Metal ions can bind to the phosphate (B84403) backbone, the ribose sugar, or the nucleobases, thereby influencing the stability and conformation of the nucleic acid. researchgate.netnih.gov While specific studies detailing the direct interaction of scandium(III) chloride hexahydrate with DNA and RNA are limited, the trivalent nature of the scandium ion suggests a strong potential for interaction with the negatively charged phosphate backbone of nucleic acids. iaanalysis.com Such interactions could potentially lead to conformational changes in the DNA or RNA structure, which might affect processes like replication, transcription, and gene expression. iaanalysis.com Further research is needed to elucidate the specific binding modes and functional consequences of scandium's interaction with nucleic acids.
Modulatory Effects on Enzyme Systems and Cellular Metabolism
The influence of scandium on enzymatic activities and cellular metabolism is an area of growing interest. The catalytic activity of enzymes is often dependent on the presence of specific metal ions as cofactors. The introduction of other metal ions, such as scandium, can potentially modulate enzyme function through competitive binding or allosteric effects.
Recent studies have begun to explore the impact of scandium on cellular energy metabolism. For instance, research has shown that certain therapeutic interventions can affect mitochondrial respiration, glycolysis, and ATP production rates, which are fundamental to cellular function and differentiation. mdpi.com While direct studies on scandium chloride hexahydrate's effect on these specific pathways are not yet abundant, the known influence of other metal ions on metabolic enzymes suggests that scandium could have similar modulatory roles. nih.govmdpi.comdovepress.com The ability of scandium to influence electron transfer reactions further points towards its potential to impact metabolic pathways that rely on redox processes. Understanding these interactions is crucial for elucidating the mechanisms behind the observed biological activities of scandium compounds.
Investigation of Biological Activity and Therapeutic Potential
The interactions of scandium(III) chloride hexahydrate at the molecular level translate into observable biological activities, some of which hold therapeutic promise. Researchers have been investigating its effects on cell proliferation, particularly in the context of cancer, as well as its potential toxicological impacts on vital organs.
Antiproliferative Effects on Cancer Cell Lines (e.g., Osteosarcoma, Melanoma)
Recent in vitro studies have demonstrated the antiproliferative properties of scandium when complexed with other molecules. Specifically, scandium-exopolysaccharide (EPS) complexes have been tested against a panel of human cancer cell lines, including MNNG/HOS osteosarcoma and A375 melanoma. nih.govnih.gov These studies revealed that the scandium-EPS complexes exhibited a more potent anti-proliferative effect compared to the EPS alone. nih.gov
The proposed mechanism for this enhanced activity involves a change in the conformation of the EPS complexes upon scandium binding, which may alter their interaction with growth factor receptors and transmembrane proteins, thereby interfering with signaling pathways that control cell proliferation. nih.govnih.gov While scandium alone showed some effect on cell proliferation, the synergistic effect observed with the EPS complexes highlights a promising avenue for the development of novel anticancer agents. nih.gov The antiproliferative effects of various metal complexes are an active area of research, with mechanisms often involving the induction of apoptosis and cell cycle arrest. epfl.chpensoft.net
Below is a data table summarizing the observed antiproliferative effects of Scandium-EPS complexes on different cancer cell lines.
| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |
| MNNG/HOS | Osteosarcoma | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
| A375 | Melanoma | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
| A549 | Lung Adenocarcinoma | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
| U251 | Glioma | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
| MDA231 | Breast Cancer | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
| Caco2 | Colon Cancer | Scandium-EPS Complex | Enhanced antiproliferative effect compared to EPS alone. | nih.gov |
Studies on Potential Nephrotoxicity and Renal Physiological Impacts
As with any potential therapeutic agent, understanding the toxicological profile of scandium(III) chloride hexahydrate is crucial. Studies in animal models have investigated its potential nephrotoxicity. Research in male Wistar rats administered a single intraperitoneal dose of scandium chloride solution revealed dose-dependent excretion of scandium in the urine. The administration of scandium led to a significant decrease in urine volume and creatinine (B1669602) levels, alongside a significant increase in markers of kidney damage, namely N-acetyl-β-D-glucosaminidase (NAG) and beta-2-microglobulin (β2-MG). These findings suggest that scandium exposure can induce renal toxicity, potentially through the formation of colloidal conjugates that deposit in the glomeruli, leading to a reduction in the glomerular filtration rate.
Applications in Radiopharmaceutical Chemistry
Scandium(III) chloride hexahydrate serves as a crucial precursor for the production of scandium radioisotopes that have significant applications in nuclear medicine, particularly in the field of theranostics. Theranostics involves the use of a matched pair of radionuclides of the same element for both diagnosis and therapy.
The radioisotope scandium-44 (B1211369) (⁴⁴Sc) is a positron emitter with a half-life of 4.04 hours, making it a promising candidate for Positron Emission Tomography (PET) imaging. wikipedia.orgnih.govmdpi.com PET is a highly sensitive imaging modality that allows for the visualization and quantification of physiological processes in the body. frontiersin.org ⁴⁴Sc can be chelated with various targeting molecules, such as peptides and antibodies, to create radiopharmaceuticals that can specifically target and image tumors. nih.govscilit.com The longer half-life of ⁴⁴Sc compared to the commonly used gallium-68 (B1239309) (⁶⁸Ga) allows for more flexible production and imaging schedules. wikipedia.org
Paired with ⁴⁴Sc is the therapeutic radioisotope scandium-47 (B1211842) (⁴⁷Sc), which is a beta-emitter with a half-life of 3.35 days. nih.govsnmjournals.organsto.gov.au The beta particles emitted by ⁴⁷Sc can deliver a cytotoxic radiation dose to targeted cancer cells, making it suitable for radionuclide therapy. nih.govsnmjournals.org The chemically identical nature of ⁴⁴Sc and ⁴⁷Sc ensures that the diagnostic imaging with ⁴⁴Sc-labeled radiopharmaceuticals can accurately predict the biodistribution and dosimetry of the therapeutic ⁴⁷Sc-labeled counterpart. ansto.gov.aumdpi.com This theranostic approach allows for personalized medicine, where treatment can be tailored based on the diagnostic findings. nih.gov Preclinical studies have demonstrated the therapeutic potential of ⁴⁷Sc-labeled compounds in inhibiting tumor growth. snmjournals.org
The production of these medically relevant scandium radioisotopes often starts from stable scandium compounds, with scandium(III) chloride being a readily available precursor for target preparation in cyclotrons or nuclear reactors. nih.gov
The table below summarizes the key properties of the theranostic pair of scandium radioisotopes.
| Radioisotope | Half-life | Decay Mode | Primary Emission | Application |
| Scandium-44 (⁴⁴Sc) | 4.04 hours | Positron Emission (β⁺) | Positrons | PET Imaging (Diagnosis) |
| Scandium-47 (⁴⁷Sc) | 3.35 days | Beta Decay (β⁻) | Beta Particles | Radionuclide Therapy |
Complexation with Scandium Radioisotopes (e.g., ⁴⁴Sc, ⁴⁷Sc) for Theranostic Approaches
The concept of theranostics, which combines therapy and diagnostics, is a cornerstone of personalized medicine. In this paradigm, radioisotopes of the same element are used for both imaging and treatment, ensuring that the diagnostic agent's biodistribution accurately reflects where the therapeutic agent will accumulate. mdpi.comencyclopedia.pub The scandium radioisotopes, ⁴⁴Sc and ⁴⁷Sc, represent a nearly ideal "matched pair" for theranostic applications. snmjournals.org
Scandium-44 (⁴⁴Sc) is a positron emitter with a half-life of 4.04 hours, making it suitable for Positron Emission Tomography (PET), a highly sensitive molecular imaging technique. nih.govscilit.com Its decay characteristics are well-suited for imaging the pharmacokinetics of small molecules and peptides. nih.gov In contrast, Scandium-47 (⁴⁷Sc) is a β⁻ emitter with a half-life of 3.35 days and also emits gamma radiation, which allows for imaging via Single-Photon Emission Computed Tomography (SPECT). snmjournals.orgnih.govscilit.com The therapeutic potential of ⁴⁷Sc is comparable to the clinically established ¹⁷⁷Lu. snmjournals.org The identical chemistry of these isotopes ensures that their complexes will have the same pharmacological profiles, allowing ⁴⁴Sc-based PET imaging to accurately predict the dosimetry and therapeutic efficacy of the ⁴⁷Sc-labeled counterpart. mdpi.comsnmjournals.org
The stable coordination of the Sc³⁺ ion is crucial for the in vivo application of these radiopharmaceuticals. This is achieved by using bifunctional chelators (BFCs), which securely bind the scandium radioisotope on one end and are covalently attached to a biological targeting vector on the other. mdpi.com The choice of chelator is critical for the stability of the final complex. A variety of chelators have been investigated for their ability to form stable complexes with scandium radioisotopes.
| Radioisotope | Chelator | Targeting Moiety/Vector | Resulting Complex/Application | Key Findings |
|---|---|---|---|---|
| ⁴⁴Sc / ⁴⁷Sc | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Folate conjugate (cm10) | PET imaging and radionuclide therapy for folate receptor-positive tumors | Demonstrated the applicability of ⁴⁴Sc/⁴⁷Sc as a matched pair for PET imaging and therapy. snmjournals.org |
| ⁴⁴Sc / ⁴⁷Sc | DOTA | Somatostatin (B550006) analogues (e.g., DOTATOC, DOTATATE) | Diagnosis and treatment of neuroendocrine tumors | Scandium radionuclides have been successfully used to label somatostatin analogs. nih.gov |
| ⁴⁴Sc / ⁴⁷Sc | DOTA | [Nle]-cCCK (cholecystokinin derivative) | Cancer theranostics | Confirmed the diagnostic and therapeutic applicability of the DOTA-[Nle]-cCCK label with the ⁴⁴Sc/⁴⁷Sc pair. oncologyradiotherapy.com |
Development of Scandium-Based Radiotracers for Medical Imaging
The development of scandium-based radiotracers has gained significant momentum, with ⁴⁴Sc being a promising alternative to other PET isotopes like ⁶⁸Ga. nih.gov The longer half-life of ⁴⁴Sc (4.04 h) compared to ⁶⁸Ga (68 min) allows for more flexible production and distribution schedules and enables the imaging of biological processes with slower kinetics. nih.gov
Radiolabeling with scandium involves the stable incorporation of the radioisotope into a targeting molecule. This process is crucial for creating effective radiotracers that can be used to visualize and quantify physiological processes and disease states at the molecular level. nih.gov These radiotracers typically consist of the scandium radioisotope, a chelator, and a targeting biomolecule such as a peptide, antibody fragment, or small molecule. oncologyradiotherapy.com This modular design allows for the development of a wide range of imaging agents for various biological targets.
For example, researchers have developed ⁴⁴Sc-labeled radiopharmaceuticals targeting angiogenesis, a key process in tumor growth. nih.gov These probes target biomarkers such as integrins and gastrin-releasing peptide receptors (GRPR). nih.gov Another area of development is the creation of radiolabeled nanobodies for imaging immune checkpoint proteins like PD-L1, which can help in selecting patients for immunotherapy. nih.govresearchgate.net
| Radiotracer | Radioisotope | Targeting Moiety | Chelator | Imaging Modality | Intended Application |
|---|---|---|---|---|---|
| [⁴⁴Sc]Sc-B11-nanobody | ⁴⁴Sc | Anti-PD-L1-B11-nanobody | p-SCN-Bn-DTPA | PET | Imaging of PD-L1 expression. nih.govresearchgate.net |
| ⁴⁴Sc-RGD peptides | ⁴⁴Sc | Arg-Gly-Asp (RGD) tripeptides | Not Specified | PET | Imaging of αvβ3 integrin expression in angiogenesis. nih.gov |
| ⁴⁴Sc-AMBA | ⁴⁴Sc | Aminobenzoyl–bombesin analogue (AMBA) | Not Specified | PET | Imaging of gastrin-releasing peptide receptor (GRPR) in tumors. nih.gov |
| ⁴⁷Sc-cm10 | ⁴⁷Sc | Folate conjugate | DOTA | SPECT | Imaging and dosimetry for folate receptor-targeted therapy. snmjournals.org |
Exploration as Contrast Agents for Diagnostic Imaging Techniques (e.g., MRI)
While the primary focus of scandium in biomedical research is on its radioisotopes for nuclear medicine, there is some exploration of its potential in other imaging modalities. Magnetic Resonance Imaging (MRI) is a powerful diagnostic tool that provides detailed anatomical images. wikipedia.org The quality of MRI images can be enhanced by the use of contrast agents, which alter the relaxation times of water protons in tissues. wikipedia.orgscan.com
The most commonly used MRI contrast agents are based on the paramagnetic gadolinium(III) ion. wikipedia.orgscan.com Given that scandium is in the same group as yttrium and the lanthanides (which include gadolinium), its chemical properties suggest that Sc(III) could also form paramagnetic complexes. wikipedia.org However, the development of scandium-based MRI contrast agents is not as advanced as that of gadolinium-based agents. Research in this area is still in its early stages, and there is limited published data on the efficacy of scandium complexes as MRI contrast agents. The ligands developed for Gd(III)-based MRI contrast agents could potentially be adapted for scandium. nih.gov
Pharmacokinetic and Toxicokinetic Profiling in Biological Systems
Understanding the pharmacokinetic (what the body does to a substance) and toxicokinetic (the relationship between exposure and toxicity) profiles of scandium compounds is essential for their safe and effective use in biomedical applications.
Studies on the toxicokinetics of scandium chloride have been conducted in animal models. Following intraperitoneal injection of scandium chloride in rats, a dose-dependent excretion of scandium in the urine was observed. researchgate.net One study found that the administration of scandium induced a significant decrease in urine volume and creatinine, while increasing markers of kidney damage such as N-acetyl-β-D-glucosaminidase (NAG) and beta-2-microglobulin (β2-MG), suggesting potential nephrotoxicity at the administered doses. researchgate.net
In the context of human health, elevated plasma levels of scandium have been observed in patients with chronic renal failure (CRF). researchgate.net In these patients, scandium levels were positively correlated with markers of poor kidney function like creatinine and urea, and negatively correlated with the glomerular filtration rate (GFR). researchgate.net This suggests that the kidneys play a significant role in the elimination of scandium from the body.
The toxicity of scandium is an area of ongoing research. Like other metals, scandium can be toxic in excess. researchgate.net The mechanisms of toxicity may involve enzyme inhibition or the substitution for essential metals in biological systems. researchgate.net
| Parameter | Finding | Study Details | Reference |
|---|---|---|---|
| Urinary Excretion | Dose-dependent excretion of 0.0063% of the administered dose in 24-hour urine. | Single intraperitoneal injection of scandium chloride in rats. | researchgate.net |
| Nephrotoxicity | Administration of Sc induced a significant decrease in urine volume and creatinine, and a significant increase in NAG and β2-MG. | Animal study with scandium chloride. | researchgate.net |
| Plasma Levels in Chronic Renal Failure (CRF) | CRF patients have higher plasma levels of scandium compared to healthy controls. | Study in predialysis patients with CRF. | researchgate.net |
| Correlation with Renal Function | Plasma scandium levels are positively correlated with creatinine and urea, and negatively with GFR. | Study in predialysis patients with CRF. | researchgate.net |
Environmental Chemistry and Speciation Studies of Scandium Iii Chloride Hexahydrate
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
Upon entering an aquatic system, scandium(III) chloride hexahydrate readily dissolves, dissociating into the hydrated scandium ion, [Sc(H₂O)₆]³⁺, and chloride ions. The environmental fate of scandium is thereafter governed by the behavior of the Sc³⁺ ion. Due to its high charge density, the Sc³⁺ ion is highly prone to hydrolysis, a process that significantly influences its solubility and mobility.
In terrestrial environments, the transport of scandium is largely controlled by its interaction with soil and sediment components. Scandium is recognized as a particle-reactive element, exhibiting a strong tendency to adsorb onto mineral surfaces, particularly iron and aluminum oxyhydroxides like goethite and hematite, as well as various clay minerals. researchgate.netmsaweb.org This adsorption affinity means that in soils and sediments, scandium is often found associated with the solid phase, which limits its mobility in groundwater. researchgate.net However, scandium's transport can be facilitated when it is adsorbed onto mobile colloidal particles. The primary mechanisms governing its fate and transport include:
Adsorption-Desorption: Scandium ions bind to the surfaces of soil minerals and organic matter. This is a key process that retards its movement through the soil column. The strength of this binding is dependent on environmental conditions. researchgate.net
Precipitation-Dissolution: In environments with a pH above 5, scandium can precipitate as scandium hydroxide (B78521) (Sc(OH)₃), significantly reducing its concentration in the aqueous phase. nih.gov Conversely, in more acidic conditions, these precipitates can redissolve, releasing scandium back into the water.
Colloidal Transport: Scandium adsorbed onto fine, suspended particles (colloids) can be transported over longer distances in surface waters than if it were solely in a dissolved state.
Speciation Analysis in Diverse Environmental Matrices
The speciation of an element—its distribution among different chemical forms—is critical as it dictates its solubility, mobility, bioavailability, and toxicity. For scandium, speciation in environmental systems is complex and highly sensitive to the surrounding chemical conditions.
The chemical form of scandium in the environment is profoundly influenced by three master variables: pH, ionic strength, and the presence of natural organic matter (NOM).
pH: This is arguably the most critical factor controlling scandium speciation. In strongly acidic conditions (pH < 3), the free hydrated ion, Sc³⁺, is the dominant species. As the pH increases, hydrolysis occurs, leading to the formation of hydroxo complexes. At pH values greater than 5, the solubility of scandium dramatically decreases due to the precipitation of scandium hydroxide. nih.gov
Ionic Strength: The ionic strength of the water can influence the activity coefficients of the dissolved scandium species and the ligands they interact with, thereby shifting complexation equilibria. While less pronounced than the effect of pH, it can play a role in the stability of various scandium complexes.
Natural Organic Matter (NOM): In organic-rich waters, such as those found in boreal rivers, scandium forms strong complexes with NOM, such as humic and fulvic acids. nih.gov This complexation can significantly enhance the solubility and mobility of scandium, preventing its precipitation as hydroxide and facilitating its transport in aquatic systems. mdpi.com
The table below summarizes the general influence of these factors on scandium speciation.
| Parameter | Effect on Scandium Speciation |
| Low pH (<3) | Favors the dominance of the free hydrated Sc³⁺ ion, leading to higher mobility. |
| Neutral to High pH (>5) | Promotes hydrolysis and precipitation as scandium hydroxide (Sc(OH)₃), reducing mobility. |
| High Ionic Strength | Can slightly alter the stability of dissolved complexes. |
| High Natural Organic Matter | Leads to the formation of stable organo-scandium complexes, increasing solubility and transport. |
This table provides a qualitative summary of the primary influences on scandium's environmental speciation.
Research has identified several key inorganic complexes that control scandium speciation in the absence of significant organic matter. While scandium(III) chloride hexahydrate is a common starting material, studies suggest that the chloride ion (Cl⁻) itself does not form stable complexes that are significant for scandium transport in most natural hydrothermal fluids. Instead, other common environmental anions play a much larger role.
Hydroxide Complexes: As pH rises, scandium readily forms complexes with hydroxide ions (OH⁻). Experimental studies have identified Sc(OH)²⁺ and the neutral species Sc(OH)₃⁰ as being particularly stable and important, especially at elevated temperatures.
Carbonate Complexes: In alkaline and carbonate-rich waters, scandium forms exceptionally stable complexes with carbonate ions (CO₃²⁻). geoscienceworld.org The stability constants for scandium-carbonate complexes are several orders of magnitude higher than those for rare earth elements, indicating that these complexes can be a dominant form of scandium in certain geochemical environments. geoscienceworld.org The formation of double salts like Na₅Sc(CO₃)₄·18H₂O has also been reported. atomistry.com
Sulfate (B86663) Complexes: In sulfate-rich waters, which can result from mining drainage, scandium forms stable anionic complexes. The dominant species are reported to be [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻. The formation of these negatively charged complexes can influence scandium's adsorption behavior on mineral surfaces.
The following table lists the dominant scandium complexes identified in various environmental conditions.
| Ligand | Dominant Scandium Species Identified | Relevant Environmental Condition |
| Hydroxide (OH⁻) | Sc(OH)²⁺, Sc(OH)₃⁰ | Near-neutral to alkaline waters |
| Carbonate (CO₃²⁻) | Highly stable carbonate complexes (e.g., Na₅Sc(CO₃)₄) | Alkaline, carbonate-rich waters |
| Sulfate (SO₄²⁻) | [Sc(SO₄)₂]⁻, [Sc(SO₄)₃]³⁻ | Sulfate-rich waters (e.g., acid mine drainage) |
| Chloride (Cl⁻) | Not considered a significant complexing agent for transport | General aquatic systems |
This table presents dominant aqueous scandium complexes identified in research studies.
Research on Bioremediation and Selective Sc-Ion Capture from Aqueous Effluents
The economic value of scandium and the need to treat industrial effluents have driven significant research into methods for its selective recovery from aqueous solutions. These methods range from biological approaches to the use of advanced synthetic materials.
Bioremediation and Bioleaching: Bioremediation research focuses on using microorganisms to extract or immobilize metals. In the context of scandium recovery, a key area is bioleaching, where microbes produce organic acids that can dissolve scandium from solid matrices like industrial waste. For instance, certain fungi and bacteria are known to produce oxalic acid and gluconic acid, which act as leaching agents to bring scandium into solution, from which it can be further concentrated. mdpi.com This approach is considered a more environmentally friendly alternative to harsh acid leaching. mdpi.com
Selective Ion Capture: A variety of materials have been developed for the selective adsorption or extraction of scandium ions from complex solutions, often containing high concentrations of competing ions like iron and aluminum. These methods are crucial for purifying scandium from industrial process streams and waste liquors. nih.gov
The table below summarizes several researched methods for selective scandium capture.
| Method/Material | Principle of Operation | Key Findings |
| Solvent Extraction | Uses organic extractants (e.g., D2EHPA, Cyanex 272) to selectively pull Sc³⁺ from the aqueous phase into an immiscible organic phase. | Widely used but can face challenges with co-extraction of impurities like iron and titanium. nih.gov |
| Ion-Exchange Resins | Employs solid resins with functional groups (e.g., phosphonic acid) that have a high affinity for Sc³⁺, capturing it from solution. | Effective for concentrating scandium from dilute solutions; selectivity depends on the functional groups and solution pH. preprints.org |
| Activated Alumina | Adsorption of Sc³⁺ onto the surface of activated alumina. | Adsorption capacity is influenced by pH, temperature, and contact time, with precipitation occurring at pH > 5. nih.gov |
| Covalent Organic Frameworks (COFs) | "Metal-imprinted" porous polymers designed with specific coordination sites that show high affinity and selectivity for Sc³⁺. | Demonstrates superior selectivity for scandium over common impurity ions like iron and lanthanum. |
This table highlights different technological approaches for the selective recovery of scandium from aqueous solutions.
Ecotoxicological Assessment and Environmental Risk Evaluation
The ecotoxicological profile of scandium and its compounds is not well-established, with a notable scarcity of quantitative data in scientific literature. General assessments suggest that elemental scandium is of low toxicity. researchgate.net However, the environmental impact of its compounds and the risks associated with its extraction and processing are areas of growing concern.
Information from environmental assessments indicates that scandium may cause damage to the cell membranes of aquatic animals, which could negatively affect reproduction and nervous system functions. enfo.hu Despite these observations, specific data required for robust risk assessment, such as median lethal concentration (LC₅₀) values, are largely unavailable. regulations.gov An LC₅₀ value represents the concentration of a substance that is lethal to 50% of a test population over a specified period (e.g., 96 hours for fish). chemsafetypro.comglobalseafood.org The lack of such data for scandium compounds makes it difficult to establish safe environmental concentration limits.
Environmental risk evaluation has more frequently focused on the lifecycle of scandium production rather than the direct toxicity of the element itself. mdpi.commdpi.com These life cycle assessments (LCAs) evaluate the environmental burdens associated with the entire production chain, from mining and leaching to purification. Key impact categories considered in these studies include:
Global Warming Potential: The emission of greenhouse gases from the high energy consumption during processing.
Human Toxicity: The potential health impacts from the use of hazardous chemicals (e.g., strong acids, organic solvents) in extraction processes.
Ecotoxicity: The environmental impact of waste products, such as the large volumes of tailings and residues generated, which can contain other hazardous materials. One study noted that bauxite (B576324) residue, a major secondary source of scandium, is slightly ecotoxic.
Theoretical and Computational Chemistry Approaches to Scandium Iii Chloride Hexahydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to model the properties of scandium complexes derived from scandium chloride hexahydrate.
DFT calculations are employed to predict the equilibrium geometries of scandium aqua and chloro-aqua complexes. Functionals such as B3LYP are commonly used for geometry optimizations of transition metal complexes to achieve a high degree of accuracy. researchgate.netresearchgate.net For instance, DFT optimization of the monomeric ScCl₃ molecule, a related species, predicts a planar structure with D₃h symmetry and an Sc-Cl bond distance of 228.5 pm. rsc.org In the context of hydrated species, simulations of scandium ions coordinated by ligands in a distorted octahedral geometry have shown an average Sc-O bond length of 2.18 Å, which aligns well with experimental findings. berkeley.edu
The electronic structure of the scandium(III) ion in these complexes, characterized by an [Ar]3d⁰ electron configuration, results in colorless compounds because d-d electronic transitions are not possible. docbrown.info Computational methods confirm this by calculating the molecular orbitals and predicting the absence of electronic transitions in the visible range.
| Parameter | DFT Calculated Value | Reference Complex/Method | Source |
| Symmetry | D₃h | ScCl₃ (monomer) | rsc.org |
| Sc-Cl Bond Length | 228.5 pm | ScCl₃ (monomer) | rsc.org |
| Sc-O Bond Length | ~2.18 Å | Coordinated Sc³⁺ (octahedral) | berkeley.edu |
DFT is a valuable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. For the scandium nucleus (⁴⁵Sc, I = 7/2), solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the local coordination environment, providing information on chemical shielding (CS) and the electric field gradient (EFG) tensor. nih.gov DFT calculations, particularly using methods like the Gauge-Including Projector Augmented Wave (GIPAW), allow for the computation of these NMR parameters in solids. researchgate.net
Studies on scandium chloride hydrates have used DFT to calculate the ⁴⁵Sc quadrupolar coupling constant (χ or Cq), which is directly related to the symmetry of the scandium coordination sphere. nih.goviaea.org For a related compound, ScCl₃·3H₂O, which features two distinct octahedrally coordinated scandium sites, the experimentally determined χ values were 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2). researchgate.netiaea.org DFT calculations for the static crystal structure, however, tend to overestimate these values. researchgate.netiaea.org This discrepancy is often attributed to dynamic effects in the crystal, such as the motion of water molecules, which are not fully captured in static calculations. iaea.org
| Compound/Site | Experimental χ (MHz) | Computational Finding | Source |
| ScCl₃·3H₂O (Sc1) | 2.0 ± 0.1 | DFT calculations consistently overestimate the value. | researchgate.netiaea.org |
| ScCl₃·3H₂O (Sc2) | 3.81 ± 0.05 | Discrepancy suggests the presence of crystal water dynamics. | researchgate.netiaea.org |
| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | 14.68 ± 0.05 | Hepta-coordination leads to a less symmetric environment and higher χ. | researchgate.netiaea.org |
Ab Initio Molecular Orbital Studies
Ab initio (from first principles) molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems without empirical parameters. These methods have been applied to scandium aqua and chloro-aqua complexes to investigate their stability and properties. researchgate.netresearchgate.net
The structure of the hydrated scandium(III) ion is a fundamental aspect of its aqueous chemistry. Ab initio molecular orbital calculations have been crucial in establishing the stability of the hexaaqua scandium(III) ion, [Sc(H₂O)₆]³⁺. researchgate.net These calculations demonstrate that a six-coordinate complex is inherently more stable than a seven-coordinate one for scandium(III). researchgate.net The calculated Sc-O bond length for the Sc³⁺(OH₂)₆ cluster is approximately 2.18 Å, a value that reproduces experimental EXAFS data with remarkable accuracy. researchgate.net
Furthermore, theoretical studies have highlighted the importance of the second hydration sphere. While calculations on the [Sc(H₂O)₆]³⁺ cluster alone can underestimate vibrational frequencies, including a second shell of 12 water molecules to form a Sc³⁺(OH₂)₁₈ cluster significantly improves the agreement between calculated and experimental spectroscopic data. researchgate.net This indicates that the outer-sphere water molecules have a tangible effect on the properties of the primary coordination sphere.
Ab initio methods are well-suited for calculating the energies of molecules and complexes, allowing for the determination of binding energies and other thermodynamic properties. researchgate.net For scandium aqua complexes, the theoretical binding energy for the [Sc(H₂O)₆]³⁺ ion accounts for about 54–59% of the experimental hydration enthalpy of Sc(III). researchgate.net When the second hydration sphere is included in the calculation (Sc[6 + 12] cluster), the predicted single-ion hydration enthalpy increases to about 89% of the experimental value, underscoring the significance of the extended solvent environment. researchgate.net
A systematic ab initio study of chloroaquascandium(III) complexes at the MP2/6-31+G* level has provided detailed energetic data for species with varying numbers of chloride and water ligands, offering insights into the stepwise replacement of water by chloride in the coordination sphere. researchgate.net
| Cluster/Complex | Calculated Property | Finding | Source |
| Sc³⁺(OH₂)₆ | Sc-O Bond Length | ~2.18 Å (agrees with experiment) | researchgate.net |
| Sc³⁺(OH₂)₆ vs. Sc³⁺(OH₂)₇ | Thermodynamic Stability | Hexacoordination is inherently more stable. | researchgate.net |
| Sc³⁺(OH₂)₆ | Binding Energy | Accounts for ~54-59% of experimental hydration enthalpy. | researchgate.net |
| Sc³⁺(OH₂)₁₈ | Binding Enthalpy | Predicts ~89% of the single ion hydration enthalpy. | researchgate.net |
Simulation of Reaction Mechanisms and Catalytic Pathways
While this compound itself is primarily a precursor, the scandium(III) ion is a potent Lewis acid used to catalyze a variety of organic reactions. Computational modeling is instrumental in elucidating the mechanisms of these catalytic processes. crc1333.de Although many studies employ other scandium salts like scandium(III) triflate (Sc(OTf)₃) for convenience in organic solvents, the underlying principles of Lewis acid catalysis by the Sc³⁺ ion are the same. nih.govmdpi.com
DFT calculations can map out the entire catalytic cycle, identifying transition states and intermediates. unt.edu For example, in the scandium-catalyzed deoxygenation of alcohols, a proposed mechanism involves the formation of an oxonium complex, which then dissociates to generate a carbocationic intermediate that is subsequently reduced. nih.gov Computational studies can validate such proposed pathways by calculating the energy barriers for each step, providing insights that are difficult to obtain experimentally. crc1333.deresearchgate.net These simulations can reveal how the coordination of substrates to the scandium center activates them for subsequent transformations, helping to explain the observed selectivity and reactivity in scandium-catalyzed reactions. mdpi.comresearchgate.net
Elucidation of Reaction Intermediates and Transition States
Density Functional Theory (DFT) calculations are a cornerstone in the mechanistic investigation of reactions catalyzed by scandium(III) species. These computational approaches allow for the detailed mapping of potential energy surfaces, identifying the structures and relative energies of reactants, products, intermediates, and, crucially, transition states.
In a typical catalytic cycle, the scandium(III) center, acting as a Lewis acid, coordinates to a substrate, activating it for subsequent reaction. DFT calculations can model this initial coordination and the subsequent steps. For instance, in scandium-catalyzed domino reactions, proposed mechanisms often involve multiple steps, such as a Knoevenagel condensation followed by a researchgate.netmdpi.com-hydride transfer and cyclization. mdpi.com Computational studies can locate the transition state for each step, which represents the maximum energy barrier that must be overcome. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, while its calculated energy is critical for determining the reaction rate.
For example, theoretical investigations into catalytic cycles, such as those analogous to the aza-Prins reaction, can delineate the entire pathway. nih.gov A hypothetical cycle catalyzed by a scandium species would start with the coordination of a reactant (e.g., an imine) to the scandium center, forming an activated complex. This complex then reacts with another substrate (e.g., an alkene) via a first transition state to form a carbocation intermediate. nih.gov This intermediate can then undergo further reaction, such as a ring closure through a second transition state, to yield the product and regenerate the catalyst. nih.gov DFT is used to calculate the Gibbs free energies of each species along this pathway, allowing researchers to identify the rate-determining step—the one with the highest activation energy. researchgate.net
Furthermore, computational studies have been instrumental in characterizing elusive or highly reactive intermediates. In systems where a scandium(III) species is used to trap or stabilize a reactive intermediate, DFT, in conjunction with spectroscopic methods, can help establish its electronic structure. nih.gov This synergy between computation and experiment is vital for building a complete and accurate picture of the reaction mechanism.
| Computational Method | Application in Mechanistic Studies | Key Outputs |
| Density Functional Theory (DFT) | Mapping potential energy surfaces of catalytic cycles. | Geometries of intermediates and transition states. |
| Activation energies (ΔG‡) and reaction energies (ΔG). | ||
| Identifying the rate-determining step. | Vibrational frequencies to confirm species as minima or saddle points. | |
| Transition State Search Algorithms (e.g., QST2, QST3) | Locating the specific geometry of a transition state connecting reactants and products. | Optimized 3D structure of the transition state. |
| Imaginary frequency corresponding to the reaction coordinate. |
Prediction of Regio- and Diastereoselectivity in Catalytic Processes
A significant application of computational chemistry in catalysis is the prediction and rationalization of selectivity. In reactions where multiple constitutional isomers (regioselectivity) or stereoisomers (diastereoselectivity) can be formed, DFT calculations can predict the major product by comparing the activation energies of the competing pathways. The pathway with the lower energy transition state will be kinetically favored, leading to the predominant product.
For scandium-catalyzed reactions involving chiral ligands, the origin of enantioselectivity and diastereoselectivity can be elucidated. For example, in an asymmetric domino dearomative spiroannulation of quinolines with alkynes, a chiral half-sandwich scandium catalyst directs the reaction to form specific chiral spiro-dihydroquinolines. mdpi.com Computational models of the transition states leading to the different possible stereoisomers can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral ligand that stabilize one transition state over the others.
The diastereoselectivity of certain reactions can be highly sensitive to the steric environment of the catalyst. It has been shown that by using a less-sterically demanding chiral scandium catalyst, the outcome of a reaction between aromatic aldimines and styrenes can be switched to favor cis-diastereomers. mdpi.com DFT calculations can quantify the steric and electronic effects that govern this switch, providing a powerful tool for in silico catalyst design and optimization.
Distortion-interaction analysis, a computational technique, can be employed to dissect the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This method has been used to show that regioselectivity in some metal-catalyzed reactions is influenced primarily by steric effects during key steps like alkyne insertion. rsc.org Such detailed analyses provide deep mechanistic understanding and guide the development of more selective catalysts.
| Reaction Type | Catalyst System Component | Observed Selectivity | Computational Rationale |
| Domino Dearomative Spiroannulation | Chiral half-sandwich scandium catalyst | High enantioselectivity (up to 94% ee) mdpi.com | The chiral ligand creates a specific 3D environment that favors the transition state leading to one enantiomer over the other. |
| Cycloaddition of Aldimines and Styrenes | Sterically-demanding vs. less-demanding chiral Sc catalysts | Trans-diastereoselective vs. Cis-diastereoselective mdpi.com | The steric bulk of the ligand dictates the preferred orientation of substrates in the transition state, controlling the diastereomeric outcome. |
| Asymmetric Michael Addition | Sc(OTf)₃ with chiral N,N′-dioxide ligand | High enantioselectivity mdpi.com | Analysis of competing transition state energies reveals stabilizing/destabilizing interactions that favor one enantiomeric pathway. |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to understand the dynamic behavior of molecules over time, particularly in the solution phase. For scandium(III) chloride hexahydrate, MD simulations provide critical insights into the structure of the hydrated scandium(III) ion and its interactions with the surrounding water molecules and counter-ions.
Ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations, which treat the central ion and its immediate environment with high-level quantum mechanics and the rest of the solvent with classical mechanics, have been used to characterize the hydration structure of the aqueous Sc(III) ion. researchgate.netnih.gov These simulations have revealed that the Sc(III) ion is often seven-coordinate in aqueous solution, adopting a monocapped trigonal prismatic geometry. researchgate.netnih.gov This finding contrasts with the simple octahedral hexaaqua structure often assumed.
These simulations provide precise structural parameters. The mean Sc(III)-O bond length for the six water molecules forming the trigonal prism is approximately 2.14 Å, while the seventh, "capping" water molecule is located slightly further away at around 2.26 Å. researchgate.netnih.gov These computationally derived distances are in good agreement with experimental data from X-ray diffraction and X-ray absorption fine structure (EXAFS) studies. researchgate.netresearchgate.net
MD simulations also provide a picture of the dynamics of solvent exchange. While the water molecules in the first hydration shell are strongly bound, there is a constant exchange with water molecules in the second hydration shell and the bulk solvent. Simulations have predicted a mean residence time of 7.3 picoseconds for water molecules in the second hydration shell, illustrating the dynamic nature of the solvent environment. nih.gov The Sc(III)-O stretching frequency has been calculated from simulations to be around 432 cm⁻¹, which aligns well with the experimentally determined value of 430 cm⁻¹ from Raman spectroscopy. nih.govresearchgate.net
Furthermore, studies on concentrated aqueous solutions of scandium chloride indicate that the coordination environment can change with concentration. X-ray diffraction data suggests that the coordination number of the Sc³⁺ ion can increase upon dilution, and that ionic associates form across a wide range of concentrations. researchgate.net MD simulations can help model these complex phenomena, including the formation of solvent-shared ion pairs and the influence of counter-ions on the hydration shell structure. rsc.org
| Parameter | QM/MM MD Simulation Value | Experimental Value |
| Coordination Geometry | Monocapped Trigonal Prismatic (7-coordinate) researchgate.netnih.gov | 8-coordinate (distorted bicapped trigonal prismatic) in some solids/solutions researchgate.net |
| Primary Sc-O Bond Distance (prism) | 2.14 Å researchgate.netnih.gov | 2.17 Å researchgate.net |
| Capping Sc-O Bond Distance | 2.26 Å researchgate.netnih.gov | 2.32 Å researchgate.net |
| Sc-O Stretching Frequency | 432 cm⁻¹ nih.gov | 430-442 cm⁻¹ (Raman) nih.govresearchgate.net |
| Ligand Residence Time (2nd shell) | 7.3 ps nih.gov | Not directly measured |
Advanced Analytical Methodologies for Research on Scandium Iii Chloride Hexahydrate and Its Derivatives
X-ray Diffraction (XRD) Techniques
X-ray diffraction is a cornerstone technique for determining the crystal structure of solid materials. For scandium compounds, advanced XRD methods offer enhanced resolution and the ability to study materials under non-ambient conditions.
While laboratory X-ray sources are sufficient for routine crystal structure determination, synchrotron and neutron diffraction provide superior detail for complex structures. Synchrotron X-rays, with their high brilliance and tunable wavelength, allow for the study of very small crystals, weakly diffracting materials, and subtle structural features like electron density distribution.
Neutron diffraction is particularly powerful for locating light atoms, such as hydrogen, in the presence of heavier atoms like scandium and chlorine. This is critical for accurately determining the orientation of water molecules and hydrogen bonding networks in hydrates like scandium chloride hexahydrate. A neutron scattering study on a 1 m scandium chloride (ScCl₃) aqueous solution revealed that the predominant Sc(III) species is [Sc(OH₂)₇]³⁺, with significant amounts of contact ion pairs. nih.gov The high pressure applied in the study transformed the water's tetrahedral network into a dense, randomly packed structure. nih.gov These techniques have also been used to characterize the crystal structures of related scandium halides, such as the three polymorphs of Cs₃ScF₆, by identifying phase transitions and resolving their complex structures at various temperatures. acs.org
Table 1: Comparison of Diffraction Techniques for Scandium Compound Analysis
| Technique | Primary Application | Advantages for Scandium Compounds | Example Finding |
|---|---|---|---|
| Laboratory XRD | Routine phase identification and structure determination. | Accessible and straightforward for basic structural analysis. | Confirmation of the crystal structure of new scandium derivatives. |
| Synchrotron XRD | High-resolution structure determination, small samples, and complex structures. | High flux allows for rapid data collection and study of microcrystalline samples. | Simultaneous refinement with neutron data to determine the average crystal structure of materials like Ce³⁺-doped CaSc₂O₄. researchgate.net |
| Neutron Diffraction | Precise localization of light atoms (H, D) and study of magnetic ordering. | Unambiguously determines the position of hydrogen atoms in water ligands and hydroxyl groups. | Revealed the predominant Sc(III) species in aqueous solution to be [Sc(OH₂)₇]³⁺. nih.gov |
In situ XRD allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions such as temperature, pressure, or a reactive atmosphere. fau.de This is invaluable for studying dehydration processes, phase transitions, and solid-state reactions of this compound and its derivatives. For example, by collecting diffraction patterns continuously while heating a sample, one can observe the sequential loss of water molecules from the hydrate (B1144303) and identify the crystal structures of any intermediate phases or the final anhydrous product. This technique has been employed to investigate phase transformations in scandium-containing alloys and other complex solids, providing insights into their stability and reaction mechanisms. swan.ac.ukuni-kiel.de The combination of in situ XRD with other techniques like differential scanning calorimetry can provide a comprehensive understanding of the thermodynamics and kinetics of these transformations. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For scandium compounds, ⁴⁵Sc NMR is particularly informative due to the 100% natural abundance of the ⁴⁵Sc isotope. scispace.com
In solution, the chemical shift of ⁴⁵Sc is highly sensitive to the coordination number and the nature of the ligands surrounding the scandium ion. huji.ac.il This allows for the identification of different scandium species coexisting in equilibrium. Advanced techniques like FlowNMR can be used for non-invasive, real-time monitoring of reactions involving scandium complexes. rsc.orgbruker.com By continuously flowing a reaction mixture through the NMR spectrometer, it is possible to track the concentration of reactants, intermediates, and products over time, providing detailed kinetic and mechanistic insights. mpg.demagritek.com Variable temperature ⁴⁵Sc NMR studies have been used to identify different scandium species in solution and to probe the exchange between them. rsc.org For example, this method has been combined with potentiometry to determine the stability constants of scandium(III) complexes with various ligands. researchgate.net
Solid-state NMR provides structural information on materials in their native solid form. The ⁴⁵Sc nucleus has a nuclear spin of I = 7/2, making it a quadrupolar nucleus. nih.gov In the solid state, interactions between the nuclear quadrupole moment and the local electric field gradient (EFG) cause significant broadening of the NMR signal. Magic-Angle Spinning (MAS) is a technique used to average out these anisotropic interactions, resulting in sharper, higher-resolution spectra.
From ⁴⁵Sc MAS NMR spectra, two key parameters can be extracted: the isotropic chemical shift (δiso), which provides information about the coordination environment, and the quadrupolar coupling constant (CQ), which is sensitive to the symmetry of the scandium site. nih.gov Studies on ScCl₃·6H₂O and related compounds have shown that these parameters are highly correlated with the local structure. nih.gov For instance, a study of scandium chloride hydrates successfully determined the chemical shift and quadrupolar coupling parameters for the distinct scandium sites within the crystal structures. researchgate.net This technique is also invaluable for characterizing the structure of non-crystalline or amorphous scandium-containing materials. nih.gov
Table 2: Solid-State ⁴⁵Sc NMR Parameters for Selected Scandium Compounds
| Compound | Scandium Site | Coordination Number | Isotropic Chemical Shift (δiso, ppm) | Quadrupolar Coupling Constant (CQ, MHz) | Reference |
|---|---|---|---|---|---|
| ScCl₃·3H₂O (SCTH) | Sc(1) | 6 | - | 2.0 ± 0.1 | researchgate.net |
| ScCl₃·3H₂O (SCTH) | Sc(2) | 6 | - | 3.81 ± 0.05 | researchgate.net |
| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) | Sc | 7 | - | 14.68 ± 0.05 | researchgate.net |
| Sc(acac)₃ | Sc | 6 | -2.5 | 6.1 ± 0.1 | nih.gov |
| Sc(NO₃)₃·5H₂O | Sc | 8 | -10.3 | 13.1 ± 0.2 | nih.gov |
Note: The original research paper for SCTH and SCOH did not report the isotropic chemical shift.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify functional groups and provide information about molecular structure and bonding. For this compound, IR and Raman spectra are characterized by vibrations of the Sc-O and Sc-Cl bonds, as well as the internal vibrational modes of the coordinated water molecules.
The analysis of the far-infrared spectra of anhydrous scandium(III) chloride and its complexes with ligands like pyridine (B92270) has been used to deduce their structures. rsc.org For octahedral complexes like many scandium derivatives, certain vibrational modes may be forbidden in either IR or Raman spectra due to symmetry. nih.gov The appearance of new bands or shifts in existing bands upon derivative formation can confirm ligand coordination and provide insights into the geometry of the resulting complex. Comparing the vibrational spectra of this compound with its anhydrous form and partially dehydrated intermediates can help elucidate the structural changes occurring during dehydration.
Raman Spectroscopy for Specific Metal-Ligand Vibrations and Water Dynamics
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, making it ideal for studying the coordination environment of the scandium ion in its hydrated form. In aqueous solutions of scandium chloride, the dominant species is the hexaaquascandium(III) cation, [Sc(H₂O)₆]³⁺. Raman studies of these solutions allow for the direct observation of the metal-ligand vibrations within this complex. acs.org
The primary mode of interest is the totally symmetric Sc-O stretching vibration (ν₁) of the ScO₆ octahedral core. acs.org This mode is observed as a weak, polarized band in the Raman spectrum. Studies on scandium perchlorate (B79767) solutions, where perchlorate is a non-coordinating anion, have definitively assigned this ν₁(a₁g) mode to a band at approximately 442 cm⁻¹. acs.org In scandium chloride solutions, thermodynamically weak chloro complexes can also be detected, indicating interaction between the chloride ions and the hydrated scandium cation. acs.org
Furthermore, Raman spectroscopy can elucidate the dynamics of the water molecules. The technique can distinguish between coordinated water molecules and the bulk solvent, providing information on the strength of the Sc-O bond and the influence of the cation on the surrounding water structure. Two depolarized modes of the ScO₆ unit, assigned to ν₃(f₂g) and ν₂(eg), have also been measured, providing a more complete vibrational picture of the hexaaqua complex. acs.org
| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | a₁g | ~442 | Symmetric Sc-O stretch of the [Sc(H₂O)₆]³⁺ cation |
| ν₃ | f₂g | ~295 | Deformation mode of the ScO₆ octahedron |
| ν₂ | eg | ~410 | Deformation mode of the ScO₆ octahedron |
Attenuated Total Reflectance (ATR-FTIR) for Surface Chemistry Studies
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique ideal for analyzing the chemical composition of the outermost layers of a solid sample with minimal preparation. For scandium(III) chloride hexahydrate, ATR-FTIR is employed to study the nature of the water molecules—both those coordinated to the scandium ion and the interstitial water molecules within the crystal lattice—at the crystal surface.
The analysis focuses on the characteristic vibrational bands of water. The O-H stretching region (typically 3000-3600 cm⁻¹) provides information about the hydrogen-bonding environment. The interactions between the scandium cation and coordinated water molecules, as well as hydrogen bonding between different water molecules, influence the position and shape of these bands. nih.gov The H-O-H bending (scissoring) vibration, observed around 1640 cm⁻¹, is also sensitive to the local environment of the water molecules. acs.org
By applying ATR-FTIR, researchers can investigate surface phenomena such as deliquescence, dehydration, and the adsorption of other molecules onto the crystal surface. For instance, in situ ATR-FTIR studies can monitor changes in the hydration state of the surface under varying humidity conditions, analogous to how the technique is used to study water adsorption on metal oxide surfaces. rsc.org This provides critical data on the compound's stability and surface reactivity.
Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., CE-ICP-MS for Speciation)
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the sensitive and specific detection capabilities of mass spectrometry. rsc.orgresearchgate.netrsc.org For the analysis of scandium species in solution, Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) is a particularly powerful tool. nih.govwikipedia.org
Capillary electrophoresis separates charged species based on their electrophoretic mobility in an electric field. This allows for the physical separation of different scandium complexes that may coexist in an aqueous solution of this compound. These can include the primary hexaaqua ion [Sc(H₂O)₆]³⁺, partially substituted chloro-aqua complexes like [ScCl(H₂O)₅]²⁺, and various hydrolyzed species (e.g., [Sc(OH)(H₂O)₅]²⁺) depending on the pH and concentration. sigmaaldrich.com
The separated species are then introduced directly into an ICP-MS instrument. The ICP's high-temperature plasma atomizes and ionizes all scandium-containing species, and the mass spectrometer detects the scandium isotope (⁴⁵Sc) with extremely high sensitivity and elemental specificity. wikipedia.org This allows for the precise quantification of each scandium species resolved by the CE, providing a detailed snapshot of the speciation of scandium under specific solution conditions.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for Thermal Stability and Decomposition Kinetics)
Thermal analysis techniques are crucial for determining the thermal stability of hydrated salts and mapping their decomposition pathways. For scandium(III) chloride hexahydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used in conjunction.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When scandium(III) chloride hexahydrate is heated, TGA curves show distinct mass loss steps corresponding to the sequential removal of water molecules. Studies have shown that the dehydration begins at temperatures between 55 to 110°C. kit.edu Further heating does not yield anhydrous scandium chloride (ScCl₃); instead, hydrolysis occurs, leading to the formation of scandium oxychloride (ScOCl) as the final stable product at temperatures ranging from 445 to 650°C. kit.edu
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. The DSC curve for scandium(III) chloride hexahydrate shows endothermic peaks corresponding to the melting of the hydrate (around 63-66°C) and the energy required for the subsequent dehydration steps. nih.govchemeurope.com These data complement the TGA findings by identifying the temperatures of phase transitions and the endothermic or exothermic nature of the decomposition processes.
| Temperature Range (°C) | Process | Observed Mass Loss | Resulting Product |
|---|---|---|---|
| ~55 - 400 | Dehydration/Hydrolysis | Stepwise loss of H₂O and HCl | Intermediate hydrates / oxychlorides |
| > 445 | Final Decomposition | - | Scandium Oxychloride (ScOCl) |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. iaea.org For scandium(III) chloride hexahydrate, XPS is used to confirm the purity of the surface and verify the +3 oxidation state of scandium.
The XPS spectrum is generated by irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. Each element has a unique set of binding energies, allowing for elemental identification. For scandium, the Sc 2p region is of primary interest. It shows a doublet corresponding to the Sc 2p₃/₂ and Sc 2p₁/₂ spin-orbit components. The binding energy of the Sc 2p₃/₂ peak is characteristic of the scandium chemical environment.
Systematic studies of various scandium compounds have been conducted to create a database of spectroscopic fingerprints. In these studies, the Sc 2p binding energy is shown to increase with the ionicity of the bond between scandium and its ligand. The binding energies for the Sc 2p and O 1s (from the water of hydration) electrons provide definitive evidence of the surface composition and the trivalent state of scandium in the hexahydrate complex. nih.gov
| Compound | Sc 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |
|---|---|---|---|
| ScCl₃ | 402.7 | - | |
| Sc₂O₃ | 402.2 | 530.0 | |
| Sc(NO₃)₃ | 403.4 | 532.5 |
Asymmetrical Flow Field-Flow Fractionation (AF4) for Macromolecular Complex Characterization
Asymmetrical Flow Field-Flow Fractionation (AF4) is a versatile, gentle separation technique used to characterize macromolecules, colloids, and nanoparticles in the size range of nanometers to micrometers. Unlike traditional column chromatography, AF4 is performed in an open channel, which minimizes shear forces and interactions with a stationary phase, making it ideal for analyzing labile and complex systems.
In the context of scandium(III) chloride hexahydrate, AF4 is not used to analyze the small molecule itself but rather to study its interactions with macromolecules or its tendency to form larger, polynuclear complexes in solution. For example, if scandium chloride is used in the synthesis of scandium-containing nanoparticles or as a cross-linking agent for polymers, AF4 can characterize the resulting macromolecular complexes.
The AF4 instrument is typically coupled with multiple online detectors, such as Multi-Angle Light Scattering (MALS), Dynamic Light Scattering (DLS), and UV-Vis or refractive index detectors. This hyphenated setup (AF4-MALS-DLS) allows for the simultaneous determination of:
Molar Mass Distribution: From MALS data.
Hydrodynamic Radius (Rh): From DLS data.
Polydispersity: Assessing the heterogeneity of the sample.
This comprehensive characterization is critical in fields like nanomedicine and materials science, where the size and aggregation state of scandium-derived complexes dictate their function and efficacy.
Q & A
Basic Research Questions
Q. What are the critical physical properties of scandium chloride hexahydrate relevant to experimental design?
- Answer: Key properties include:
- Melting point : 63–66°C (lit.), which informs thermal stability during synthesis or drying processes .
- Water solubility : Highly soluble in water, enabling its use in aqueous-phase reactions (e.g., catalysis, coordination chemistry) .
- Hygroscopicity : Requires desiccated storage to prevent hydration state changes, which could alter reactivity .
- Density : 1.4±0.1 g/cm³, critical for centrifugation or phase-separation protocols .
Q. How should this compound be stored to maintain stability?
- Answer:
- Store in airtight containers under inert gas (e.g., argon) in a cool, dry, and ventilated environment to mitigate hydrolysis or oxidation .
- Avoid exposure to moisture or incompatible substances (e.g., strong oxidizers) to preserve its hydration state and reactivity .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Answer:
- Use PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH N100 or equivalent) is required if airborne particles are generated .
- Conduct experiments in fume hoods to minimize inhalation risks. Emergency protocols for spills include containment with inert absorbents and disposal as hazardous waste .
Advanced Research Questions
Q. How does the ionic radius of Sc³+ influence its coordination chemistry in aqueous solutions?
- Answer:
- Sc³+ has a small ionic radius (~0.745 Å in octahedral coordination), favoring high coordination numbers (e.g., 6–8) and forming stable complexes with ligands like water, chloride, or organic donors .
- In aqueous solutions, Sc³+ tends to form [Sc(H₂O)₆]³+ ions, which can undergo ligand substitution reactions. The radius also affects lattice energies in crystalline phases, impacting solubility and stability .
Q. What methodologies are used to synthesize high-purity this compound (>99.99%) for catalytic applications?
- Answer:
- Recrystallization : Dissolve crude ScCl₃·6H₂O in ultrapure water, filter through 0.22 µm membranes, and recrystallize under controlled humidity .
- Sublimation : Anhydrous ScCl₃ is sublimed at 939°C under vacuum, then rehydrated in a humidity-controlled chamber to achieve stoichiometric hexahydrate .
- Purity verification : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies trace metal impurities (e.g., Fe, Al) below 10 ppm .
Q. How does the purity level (e.g., 99.9% vs. 99.999%) impact reproducibility in nanoparticle synthesis?
- Answer:
- Catalytic activity : Higher purity (99.999%) reduces unintended side reactions. For example, trace Fe³+ in 99.9% grade ScCl₃·6H₂O can alter redox pathways in nanoparticle growth .
- Crystallinity : Ultra-pure ScCl₃·6H₂O yields monodisperse nanoparticles (e.g., Sc₂O₃) with narrower size distributions, as impurities disrupt nucleation kinetics .
Q. What analytical techniques confirm the hydration state and stoichiometry of this compound?
- Answer:
- Thermogravimetric Analysis (TGA) : Measures mass loss at 100–200°C to quantify bound water (theoretical: 6 H₂O ≈ 41.5% mass loss) .
- X-ray Diffraction (XRD) : Matches experimental patterns with reference data (e.g., ICDD PDF-00-037-1291) to verify crystalline structure and hydration .
- Karl Fischer Titration : Quantifies residual moisture in hygroscopic samples after storage .
Data Contradictions and Mitigation
- Melting Point Variability : Literature values range from 63–66°C, likely due to differences in hydration state or impurities. Pre-experiment TGA/XRD is recommended to confirm sample integrity .
- Solubility Discrepancies : Some sources report "soluble in water" without quantitative data. Standardize solutions gravimetrically and verify saturation points experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
